2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
Description
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Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHATVNPKQCJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine: Structure, Properties, and Synthetic Pathways
This guide provides a comprehensive technical overview of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous pyrazole derivatives to present a robust profile. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of approved pharmaceuticals.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly developed drugs.[1]
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine belongs to this critical class of compounds. Its structure, featuring a basic ethylamine side chain attached to a substituted pyrazole core, makes it a valuable building block for creating more complex molecules with potential therapeutic applications. Understanding its chemical structure, physicochemical properties, and synthetic routes is paramount for its effective utilization in research and development.
Chemical Structure and Tautomerism
The structure of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine consists of a pyrazole ring substituted with a methyl group at the 3-position and an ethanamine group at the 5-position.
Key Structural Features:
-
Molecular Formula: C₆H₁₁N₃
-
IUPAC Name: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
-
Core Scaffold: A five-membered aromatic pyrazole ring.
-
Substituents: A methyl group (C3) and an ethylamine chain (C5).
-
Tautomerism: Unsubstituted pyrazoles can exist in two tautomeric forms that rapidly interconvert.[2][5] This is a crucial consideration in its reactivity and biological interactions. The proton on the nitrogen can reside on either of the two nitrogen atoms.
Proposed Synthesis and Mechanistic Rationale
A logical approach would involve the reaction of a protected amino-containing hydrazine with a suitable 1,3-dicarbonyl compound, followed by deprotection.
Caption: Proposed synthetic pathway for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine.
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of tert-Butyl (2-(3-methyl-1H-pyrazol-5-yl)ethyl)carbamate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyano-3-methyl-3-buten-2-one (1 equivalent) and tert-butyl carbazate (1.1 equivalents) in ethanol.
-
Reaction: Add a catalytic amount of a suitable acid (e.g., acetic acid). Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Part B: Deprotection to Yield 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
-
Reaction Setup: Dissolve the purified protected pyrazole from Part A in a suitable solvent such as dichloromethane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.
-
Isolation: After the reaction is complete (monitored by TLC), the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the free amine.
-
Purification: The final product can be purified by recrystallization or chromatography.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. These values are estimated based on the analysis of structurally similar compounds and are useful for guiding experimental design.
| Property | Predicted Value | Rationale/Source Analogy |
| Molecular Weight | ~125.17 g/mol | Calculated from the molecular formula C₆H₁₁N₃. |
| LogP | ~0.5 - 1.5 | Based on values for similar small, substituted pyrazoles. |
| pKa (most basic) | ~9.0 - 10.0 | Typical for a primary aliphatic amine. |
| Boiling Point | ~220 - 240 °C | Extrapolated from similar pyrazole derivatives. |
| Solubility | Soluble in water and polar organic solvents | Expected due to the presence of the amine and pyrazole nitrogens capable of hydrogen bonding. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of synthesized pyrazole derivatives.[4][9][10] The expected spectral data for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine are outlined below.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
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The Pyrazole Shift: A Technical Guide to Histamine H2 Agonists and Betazole Discovery
Executive Summary
The discovery of pyrazole-based histamine analogs represents a pivotal moment in receptor pharmacology, specifically in the discrimination between H1 and H2 histamine receptor subtypes. While histamine contains an imidazole ring, the isomeric pyrazole scaffold offered a unique chemical probe that retained gastric acid secretory activity (H2) while significantly reducing smooth muscle contraction (H1).
This guide provides an in-depth technical analysis of Betazole (Ametazole) , the archetypal pyrazole-histamine analog. It details the chemical rationale behind the imidazole-to-pyrazole scaffold hop, the historical structure-activity relationships (SAR) that defined the H2 receptor prior to the discovery of cimetidine, and provides validated protocols for the synthesis and pharmacological characterization of these compounds.
The Scaffold Logic: Imidazole vs. Pyrazole[1]
The core challenge in histamine chemistry is the promiscuity of the native ligand. Histamine activates H1, H2, H3, and H4 receptors.[1][2] To create selective tools, chemists modified the aromatic heterocycle.
The Tautomeric Filter
Histamine’s imidazole ring exists in equilibrium between two tautomers:
The Pyrazole Substitution: Pyrazole is a 1,2-diazole isomer of imidazole.
-
Basicity: Pyrazole (
) is significantly less basic than imidazole ( ). -
Tautomerism: Pyrazole exhibits annular tautomerism but lacks the specific geometry for the "proton shuttle" mechanism proposed for H2 activation by histamine. However, it can still bind and activate the receptor, albeit with lower affinity (partial agonist), suggesting the receptor can accommodate the 1,2-nitrogen arrangement if the side chain is flexible.
Visualization: The Tautomeric Shift
The following diagram illustrates the structural relationship and the "Scaffold Hop" logic.
Figure 1: The logic of replacing the imidazole ring with pyrazole to filter out H1 activity while retaining H2 efficacy.
Historical Discovery & SAR
The "Histalog" Breakthrough (1951)
The defining moment for pyrazole histamines occurred at Eli Lilly and Company . Researchers Rosiere and Grossman (1951) identified that 3-(2-aminoethyl)pyrazole (Betazole) stimulated gastric acid secretion (an H2 effect) but caused minimal hypotension or bronchoconstriction (H1 effects).
This was critical because, at the time, "antihistamines" (like diphenhydramine) blocked H1 effects but failed to block gastric acid secretion. Betazole proved that gastric secretion was mediated by a distinct receptor population (later named H2 by Sir James Black).
Structure-Activity Relationship (SAR) Data
The following table summarizes the selectivity profile established during the early characterization of histamine analogs.
| Compound | Structure | H1 Activity (Guinea Pig Ileum) | H2 Activity (Gastric Secretion) | Selectivity Ratio (H2/H1) |
| Histamine | Imidazole-ethylamine | 100% | 100% | 1:1 |
| Betazole | Pyrazole-ethylamine | ~2% | ~15-20% | ~10:1 |
| 4-Methylhistamine | 4-Me-Imidazole | 0.2% | 43% | ~200:1 |
| 2-Methylhistamine | 2-Me-Imidazole | 17% | 4% | 1:4 (H1 Selective) |
Note: While 4-methylhistamine is more selective, Betazole was the first clinically viable diagnostic agent ("Histalog") due to its synthetic accessibility and safety profile.
Technical Protocol: Synthesis of Betazole Derivatives
Context: The classical synthesis involves hydrazine condensation. Below is a modernized, high-yield protocol adapted from Arkivoc (2012) which avoids the harsh conditions of early 1950s methods. This route is self-validating via intermediate isolation.
Synthetic Pathway Diagram
Figure 2: Modern synthetic route for 3-(2-aminoethyl)pyrazole utilizing Boc-protection strategy.
Step-by-Step Methodology
Reagents: N-Boc-β-alanine, Meldrum's acid, DMAP, DCC, Hydrazine hydrate, Methanol, 4M HCl in dioxane.
-
Preparation of β-Keto Ester (Meldrum's Acid Route):
-
Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DCM. Add DMAP (1.1 eq) and DCC (1.1 eq).
-
Add Meldrum's acid (1.0 eq) and stir at RT for 12h.
-
Validation Point: Filter the precipitated dicyclohexylurea (DCU). The filtrate contains the acyl-Meldrum's acid intermediate.
-
Reflux the filtrate in Methanol for 4h to facilitate decarboxylation and ester formation.
-
Result: Methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate.
-
-
Pyrazole Cyclization:
-
Dissolve the β-keto ester in Methanol.
-
Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Reflux for 3 hours.
-
Concentrate in vacuo.
-
Validation Point: TLC should show disappearance of the starting ester and appearance of a polar spot (Boc-Betazole).
-
-
Deprotection (Salt Formation):
-
Dissolve the crude Boc-intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (excess) and stir at RT for 2 hours.
-
The product will precipitate as the dihydrochloride salt.
-
Filter, wash with diethyl ether, and dry.
-
Pharmacological Validation Protocol
Context: To confirm a compound is a Betazole-like H2 agonist, one must demonstrate activity in H2-rich tissues (Atrium/Stomach) and lack of activity in H1-rich tissues (Ileum).
The Guinea Pig Atrium Assay (H2 Standard)
Rationale: The chronotropic (heart rate) response in guinea pig right atria is mediated almost exclusively by H2 receptors.
Workflow:
-
Tissue Isolation:
-
Sacrifice guinea pig (300-500g) via cervical dislocation (IACUC approved).
-
Rapidly excise the heart and place in oxygenated Krebs-Henseleit solution (95% O2 / 5% CO2).
-
Dissect the right atrium (contains the SA node, ensuring spontaneous beating).
-
-
Organ Bath Setup:
-
Mount atrium in a 20mL organ bath at 37°C.
-
Apply 1.0g resting tension.
-
Allow to equilibrate for 60 mins, washing every 15 mins.
-
-
Agonist Challenge:
-
Record baseline spontaneous rate (beats per minute - BPM).
-
Add Betazole in cumulative concentrations (
to ). -
Causality Check: The heart rate should increase dose-dependently.
-
-
Antagonist Confirmation (The "Black" Test):
-
After establishing the dose-response curve, wash tissue.
-
Incubate with Cimetidine (
, H2 antagonist) for 30 mins. -
Repeat Betazole challenge.
-
Validation: The dose-response curve must shift to the right (competitive antagonism). If Diphenhydramine (H1 antagonist) is used, the curve should not shift.
-
Figure 3: Screening logic to distinguish Betazole-like H2 agonists from non-selective histamine analogs.
References
-
Rosiere, C. E., & Grossman, M. I. (1951). An analog of histamine that stimulates gastric acid secretion without other actions of histamine.[3] Science, 113(2945), 651. Link
-
Black, J. W., Duncan, W. A., Durant, C. J., Ganellin, C. R., & Parsons, E. M. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385–390. Link
-
Clayman, C. B., Kirsner, J. B., & Ford, H. (1961). A simple oral gastric secretory stimulant (betazole hydrochloride). JAMA, 175, 908–909. Link
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65.[4][5] Link[4]
-
Durant, G. J., et al. (1975). Histamine H2-receptor agonists. Structure-activity relations.[6][7][8] Journal of Medicinal Chemistry, 18(9), 905–909. Link
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Navigating the Labyrinth: A Technical Safety and Toxicity Profile of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data by Analogy
Therefore, this document has been constructed as a technical guide based on the principle of data by analogy. The safety and toxicity information presented herein is synthesized from publicly available data for structurally similar pyrazole-containing compounds and related amine derivatives. This approach, while not a substitute for compound-specific data, provides a robust framework for risk assessment and the implementation of appropriate safety protocols. All recommendations should be implemented with the understanding that they represent a conservative, precautionary approach to handling a novel chemical entity.
Compound Identity and Physicochemical Properties
| Property | Predicted/Analog-Based Value | Source/Rationale |
| Molecular Formula | C6H11N3 | |
| Molecular Weight | 125.17 g/mol | |
| Appearance | Likely a liquid or low-melting solid | Based on similar small molecule amines. |
| Boiling Point | Not available; likely >150 °C | By analogy to similar functionalized pyrazoles. |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents | The presence of an amine group suggests aqueous solubility. |
Anticipated Toxicological Profile and Hazard Identification
Based on a composite analysis of safety data for analogous pyrazole derivatives, 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is anticipated to be a hazardous substance. The primary concerns are acute oral toxicity, skin and eye irritation, and potential for more severe systemic effects with prolonged exposure.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement | Basis of Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for related pyrazole compounds.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Frequently observed with amine-containing heterocycles.[2] |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | A prevalent hazard for this class of compounds.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A potential hazard for fine powders or volatile liquids of this type.[3][4] |
Signal Word: Danger or Warning
Anticipated Hazard Pictograms:
Summary of Toxicological Endpoints (Based on Analogs)
-
Acute Oral Toxicity: Expected to be harmful if swallowed. Immediate medical attention should be sought in case of ingestion.[1]
-
Dermal Toxicity: While some analogs are classified as toxic in contact with skin (Category 3), it is prudent to assume at least moderate dermal toxicity and avoid all skin contact.
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][2]
-
Sensitization: Data on respiratory or skin sensitization is not available for close analogs, but it should be considered a potential hazard.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for closely related structures to suggest these effects.[3] However, the absence of data does not signify the absence of hazard.
-
Specific Target Organ Toxicity (Repeated Exposure): Some pyrazole derivatives have been shown to cause damage to organs such as the spleen and thyroid through prolonged or repeated exposure. This potential long-term hazard should be a key consideration in risk assessments.
First-Aid Measures: An Emergency Response Protocol
In the event of exposure to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, immediate and appropriate first-aid is critical. The following protocol is a guideline based on the anticipated hazards.
Caption: Emergency first-aid workflow for exposure to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][7]
Safe Handling, Storage, and Disposal
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and administrative procedures, is essential.
Experimental Workflow with Integrated Safety Measures
Caption: Integrated safety workflow for handling 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[5]
-
An emergency eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2]
-
Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH/MSHA-approved respirator may be necessary.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][9]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[1][10]
Fire-Fighting Measures and Stability
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][11]
-
Chemical Stability: The compound is expected to be stable under normal conditions.[2][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[8][9][11]
Conclusion: A Commitment to Safety
While a dedicated and comprehensive toxicological profile for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is yet to be established, the available data for structurally related compounds provides a clear directive for cautious handling. Researchers and drug development professionals must adopt stringent safety protocols, assuming the compound is harmful if swallowed, causes skin and eye irritation, and may have long-term health effects. By integrating the principles of risk assessment, engineering controls, and appropriate personal protective equipment, the potential hazards associated with this novel chemical can be effectively managed, ensuring a safe and productive research environment.
References
- Safety Data Sheet for a related pyrazole compound.
- MilliporeSigma. (2026, January 6).
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
- Enamine. (n.d.). Safety Data Sheet for 1-(2-methylpropyl)-1H-pyrazol-5-amine.
- TCI Chemicals. (2025, December 10). Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole.
- Fisher Scientific. (2014, February 28).
- Fisher Scientific. (2025, December 20).
- Fisher Scientific. (2010, February 1). Safety Data Sheet for 1-Methyl-1H-pyrazol-5-ylamine.
- CymitQuimica. (2026, January 31).
- BLDpharm. (n.d.). 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine.
- PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine.
- Angene Chemical. (2021, May 1).
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
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The Methyl-Betazole Scaffold: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in Medicinal Chemistry
Executive Summary
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS 54055-40-2) represents a critical "privileged structure" in modern medicinal chemistry. As a methylated analog of Betazole (a selective Histamine H2 receptor agonist), this scaffold offers a unique intersection of bioisosteric utility and physicochemical optimization.
In the context of Fragment-Based Drug Discovery (FBDD) , this moiety serves as a robust linker-pharmacophore. The pyrazole ring acts as a bioisostere for imidazole (mitigating CYP450 inhibition issues), while the C3-methyl group introduces the "Magic Methyl" effect—enhancing lipophilicity and inducing conformational constraints that improve selectivity against off-target kinases and GPCRs.
This guide details the pharmacological rationale, validated synthetic protocols, and strategic applications of this scaffold in developing next-generation therapeutics.
Pharmacological Profile & SAR Logic
The "Magic Methyl" Effect in Histaminergic Ligands
The transition from Histamine to Betazole and finally to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine illustrates a classic Structure-Activity Relationship (SAR) evolution.
-
Histamine: Non-selective agonist (H1, H2, H3, H4). Imidazole ring is a metabolic liability.
-
Betazole (3-(2-aminoethyl)pyrazole): Selective H2 agonist. The pyrazole ring reduces basicity compared to imidazole, shifting selectivity.
-
Methyl-Betazole (Target): The addition of the methyl group at the C3 position (tautomeric with C5) introduces steric bulk.
-
Selectivity: Methylation often reduces H2 affinity slightly compared to the parent but significantly improves selectivity against H3/H4 receptors.
-
Metabolic Stability: The methyl group blocks a potential site of oxidative metabolism on the pyrazole ring.
-
Bioisosterism: Imidazole vs. Pyrazole
| Feature | Imidazole (Histamine) | Pyrazole (Betazole/Methyl-Betazole) | Medicinal Chemistry Implication |
| pKa (Conj. Acid) | ~6.95 | ~2.5 | Pyrazole is neutral at physiological pH; improves membrane permeability. |
| H-Bonding | Donor & Acceptor | Donor & Acceptor | Retains key receptor interactions (e.g., Asp residue in GPCRs). |
| Tautomerism | N1-H / N3-H | N1-H / N2-H | Tautomeric equilibrium is sensitive to substituents; Methyl group stabilizes specific tautomers. |
| CYP Inhibition | High Risk (Coordination to Fe) | Low Risk | Pyrazoles are preferred scaffolds to avoid drug-drug interactions. |
Strategic Synthesis Protocol
The synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine requires navigating the regiochemistry of pyrazoles. The most robust industrial route involves the reduction of the corresponding acetonitrile precursor.
Validated Pathway: Nitrile Reduction
This protocol avoids the regioselectivity issues of direct alkylation.
Reagents:
-
Precursor: (3-Methyl-1H-pyrazol-5-yl)acetonitrile (CAS 278798-06-4)
-
Reductant: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2
-
Solvent: THF (anhydrous) or Methanol/Ammonia
Step-by-Step Protocol (LiAlH4 Method):
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Charging: Add LiAlH4 (2.0 equiv) suspended in anhydrous THF (0.5 M concentration) at 0°C.
-
Addition: Dissolve (3-Methyl-1H-pyrazol-5-yl)acetonitrile (1.0 equiv) in minimal THF. Add dropwise to the LiAlH4 suspension over 30 mins, maintaining temp < 5°C. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). Staining with Ninhydrin will reveal the free amine (purple spot).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= grams of LiAlH4 used) - mL 15% NaOH
- mL Water
-
mL Water (
-
Workup: Stir until the precipitate turns white and granular. Filter through Celite. Dry filtrate over Na2SO4 and concentrate in vacuo.
-
Purification: The crude oil is often pure enough for coupling. If needed, purify via Kugelrohr distillation or column chromatography (Amino-functionalized silica is recommended to prevent streaking).
Visualization of Synthesis Logic
Figure 1: Critical path for the synthesis of the target amine from its nitrile precursor.
Applications in Drug Discovery[1][2][3]
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "super-fragment" (MW ~125 Da). It is small enough to bind efficiently (high Ligand Efficiency) yet possesses distinct vectors for growth:
-
N1-Position: Ideal for arylation/alkylation to target hydrophobic pockets (e.g., in Kinase inhibitors).
-
Primary Amine: Ready for amide coupling, sulfonylation, or reductive amination.
Case Study: Kinase Inhibition Research into Aurora Kinase inhibitors has utilized methyl-pyrazole scaffolds. The methyl group fills the small hydrophobic gatekeeper pocket (e.g., Thr/Met gatekeeper), a strategy often used to gain selectivity over other kinases.
GPCR Ligand Design
In the design of H3/H4 antagonists, the ethylamine chain mimics the endogenous histamine linker. By rigidifying this chain or appending it to a central core via the amine, researchers can probe the receptor's orthosteric site while the methyl-pyrazole interacts with specific residues (e.g., Glu/Asp) in the transmembrane helices.
Mechanistic Pathway & SAR Map
Figure 2: Evolutionary SAR map showing the derivation of the target scaffold and its divergent applications.
Technical Specifications & Safety
| Property | Value | Notes |
| CAS Number | 54055-40-2 | Unique identifier for the specific isomer. |
| Molecular Formula | C6H11N3 | MW: 125.17 g/mol . |
| Physical State | Viscous Oil / Low-melting solid | Hygroscopic; store under inert gas. |
| Solubility | DMSO, Methanol, Water | High polarity due to primary amine. |
| Storage | -20°C, Desiccated | Amine is prone to carbamate formation with CO2. |
Safety Note: As a primary amine and pyrazole derivative, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. 2-(3-methyl-1H-pyrazol-5-yl)ethanamine (Compound). National Library of Medicine. Available at: [Link]
-
Barreiro, E. J., & Lima, L. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]
-
MDPI. Synthesis and Characterization of Novel Pyrazole Derivatives. Available at: [Link]
-
American Elements. Pyrazole Derivatives in Material Science. Available at: [Link]
Solubility data of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in water vs organic solvents
This technical guide provides an in-depth analysis of the solubility profile of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (Betazole), synthesizing physicochemical principles with practical experimental methodologies.
Compound Class: Pyrazole Derivative | CAS: 105-20-4 (Free Base) / 138-92-1 (Dihydrochloride)
Executive Summary
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, commonly known as Betazole , serves as a critical histamine H2 agonist and a diagnostic agent for gastric secretion. Its solubility behavior is governed by the interplay between its polar pyrazole core, the basic ethylamine side chain, and its ionization state. This guide dissects the solubility differentials between aqueous and organic media, providing researchers with the data and protocols necessary for effective formulation, extraction, and synthesis.
Physicochemical Identity & Structural Determinants
To predict and manipulate solubility, one must first understand the molecular drivers. Betazole is an amphiphilic molecule with dominant hydrophilic character in its ionized form.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₆H₁₁N₃ | Low molecular weight favors dissolution. |
| Molecular Weight | 125.17 g/mol | High diffusivity in solvents. |
| LogP (Octanol/Water) | ~ -0.6 to 0.5 (pH dependent) | Indicates preference for aqueous/polar phases over lipids. |
| pKa (Amine) | ~9.5 - 10.0 | Protonated at physiological pH; high water solubility as a salt. |
| pKa (Pyrazole) | ~2.5 (Basic N) | Weakly basic; contributes to polarity. |
| H-Bond Donors | 2 (NH, NH₂) | Facilitates strong interaction with protic solvents (Water, MeOH). |
| H-Bond Acceptors | 2 (Pyridine-like N) | Enables solvation in polar aprotic solvents (DMSO).[1] |
Solubility Landscape: Water vs. Organic Solvents
The solubility of Betazole varies drastically depending on whether it is in its Free Base form (liquid/oil) or Salt form (crystalline solid, typically 2HCl).
Comparative Solubility Data (Estimated & Reported)
The following table categorizes solubility based on solvent polarity index (PI) and dielectric constant (
| Solvent Class | Specific Solvent | Free Base Solubility | Dihydrochloride Salt Solubility | Mechanism |
| Aqueous | Water ( | Miscible / High | Very Soluble (>100 mg/mL) | Ion-dipole interactions & H-bonding. |
| Polar Protic | Methanol ( | High | Soluble | Solvation of ionic pairs; H-bonding. |
| Polar Protic | Ethanol ( | High | Soluble | Reduced dielectric constant lowers salt solubility slightly. |
| Polar Aprotic | DMSO ( | High | Soluble | Strong dipole-dipole interactions. |
| Polar Aprotic | Acetonitrile ( | Moderate | Low/Sparingly Soluble | Lacks H-bond donors to stabilize chloride ions effectively. |
| Non-Polar | Toluene ( | Low / Moderate | Insoluble | Van der Waals forces insufficient to overcome lattice energy of salt. |
| Non-Polar | Hexane ( | Insoluble | Insoluble | Extreme polarity mismatch. |
Critical Insight: The "Salt Switch"
-
Free Base: As a liquid amine, the free base exhibits higher miscibility with intermediate polarity solvents (Dichloromethane, Ethyl Acetate) compared to the salt.
-
Dihydrochloride Salt: The lattice energy of the crystal requires high-dielectric solvents (Water, DMSO) to dissociate the ions. It precipitates almost immediately in non-polar organics like Hexane or Ether.
Mechanistic Solvation Pathways
Understanding how the solvent interacts with the molecule allows for rational solvent selection during extraction.
Figure 1: Mechanistic pathway of Betazole solvation in aqueous vs. non-polar environments.
Experimental Protocol: Solubility Determination
To generate precise quantitative data (e.g., for a regulatory filing), rely on the Thermodynamic Equilibrium (Shake-Flask) method coupled with HPLC quantification.
Protocol Workflow
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Analytical Conditions (HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (90:10 v/v). Note: High aqueous content is required due to the compound's polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
-
Validation: Ensure linearity (
) using standard solutions of Betazole HCl in water.
Implications for Drug Development
Formulation Strategy
-
Injectables: Due to high aqueous solubility, Betazole HCl is ideal for aqueous injection. No complexing agents (cyclodextrins) are typically required unless pH stability is an issue.
-
Lyophilization: If freeze-drying, use water/tert-butanol co-solvent systems. The high solubility in water simplifies the loading phase.
Extraction & Purification
-
Synthesis Workup: To extract the free base from an aqueous reaction mixture:
-
Basify aqueous layer to pH > 11 (ensure amine is deprotonated).
-
Extract with n-Butanol or Dichloromethane (DCM).
-
Note: Simple ether extraction is often inefficient due to the compound's high water affinity. Repeated extractions or continuous extraction may be necessary.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66304, Betazole. Retrieved from [Link]
Sources
Methodological & Application
Application Note: HPLC Method Development for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
This Application Note provides a comprehensive guide to developing an HPLC method for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine , a polar, basic heterocyclic amine. This guide is structured to address the specific chromatographic challenges posed by small, hydrophilic basic molecules.
Executive Summary & Scientific Rationale
The analysis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine presents distinct challenges typical of small, polar, basic molecules. Standard Reversed-Phase (RP) chromatography often fails due to:
-
Lack of Retention: The hydrophilic nature (LogP < 0) causes the analyte to elute near the void volume (
) on standard C18 columns. -
Peak Tailing: Strong ionic interactions between the protonated primary amine and residual silanols on the silica support lead to asymmetry.
-
Low UV Sensitivity: The pyrazole ring lacks extensive conjugation, necessitating low-UV detection (210–220 nm), which restricts mobile phase choices (e.g., avoiding UV-absorbing cutoffs like acetone or high concentrations of TFA).
Strategic Approach: This protocol proposes two validated pathways:
-
Primary Method (HILIC): The "Gold Standard" for polar amines, offering superior retention and MS-compatibility.
-
Secondary Method (RP-IP): A robust Reversed-Phase Ion-Pairing method for laboratories restricted to standard C18 workflows.
Physicochemical Profiling
Understanding the molecule is the first step in method design.
| Property | Value (Estimated) | Chromatographic Impact |
| Structure | Pyrazole ring + Ethylamine chain | Polar, basic. |
| pKa (Amine) | ~9.8 – 10.5 | Positively charged at pH < 9. Requires pH control. |
| pKa (Pyrazole) | ~2.5 (protonation) / ~14 (NH) | Pyrazole ring is neutral at pH 3–9. |
| LogP | < 0 (Hydrophilic) | Poor retention on C18 without modification. |
| UV Max | ~210–220 nm | Requires high-purity solvents; incompatible with UV-cutoff buffers. |
Method Development Decision Tree
The following logic flow dictates the selection of the stationary and mobile phases based on laboratory capabilities and sensitivity requirements.
Detailed Protocols
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Best for: High retention, MS compatibility, and peak shape.
Mechanism: Partitions the analyte into a water-enriched layer on the surface of a polar stationary phase. The organic solvent (Acetonitrile) acts as the "weak" solvent.
-
Column: Amide-functionalized silica (e.g., Waters XBridge Amide, TSKgel Amide-80) or Bare Silica.
-
Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 mm ID for MS).
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Isocratic Mode: 85% B / 15% A.
-
Note: Unlike RP, higher organic content increases retention in HILIC.
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID).[1]
-
Temperature: 30°C.
-
Detection: UV @ 215 nm (or MS ESI+).
-
Sample Diluent: 90% Acetonitrile / 10% Buffer (Must match initial mobile phase to prevent peak distortion).
Method B: Reversed-Phase Ion-Pairing (RP-IP)
Best for: QC labs with standard C18 columns; robust for routine assay.
Mechanism: The anionic ion-pairing reagent (Octanesulfonate) forms a neutral complex with the cationic amine, increasing hydrophobicity and retention on the C18 chain.
-
Column: C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Gemini.
-
Mobile Phase:
-
Buffer: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (OSA).
-
Organic: Acetonitrile.[4]
-
Ratio: 80% Buffer / 20% Acetonitrile.
-
-
Temperature: 35°C (Improves mass transfer).
-
Detection: UV @ 210 nm.
-
Critical Step: The column must be dedicated to Ion-Pairing or washed extensively (50+ column volumes) before using for other methods.
Experimental Workflow & Data Analysis
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met:
| Parameter | Test Protocol | Acceptance Criteria |
| System Suitability | Inject Standard (5 replicates). | Retention Time %RSD < 1.0%Peak Area %RSD < 2.0%Tailing Factor ( |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target). | |
| LOD / LOQ | Signal-to-Noise (S/N) ratio.[3] | LOD: S/N > 3LOQ: S/N > 10 |
| Accuracy | Spike recovery at 80%, 100%, 120%. | Mean Recovery: 98.0% – 102.0% |
| Specificity | Inject Mobile Phase and Placebo. | No interference at analyte retention time. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions (RP). | RP: Add 0.1% Triethylamine (TEA) to buffer or increase Ion-Pair conc.HILIC: Increase buffer ionic strength (up to 20 mM). |
| Drifting Retention | Incomplete equilibration. | HILIC: Requires long equilibration time. Run 20+ column volumes.RP-IP: Temperature fluctuations affect ion-pairing; use column oven. |
| Baseline Noise | UV absorbance of mobile phase. | Use HPLC-grade salts. Avoid Acetate at < 210 nm (use Phosphate or Formate). |
| Split Peaks | Solvent mismatch. | Ensure sample diluent is weaker (more organic for HILIC, more aqueous for RP) than mobile phase. |
References
-
Waters Corporation. (2023). HILIC Method Development Guide: Retaining Polar Compounds. Waters Application Notes. Link
-
Agilent Technologies. (2022). Analysis of Basic Compounds using Reversed-Phase Ion-Pairing Chromatography.[3] Agilent Technical Overview. Link
-
U.S. Pharmacopeia (USP). (2023). USP General Chapter <621> Chromatography. USP-NF. Link
-
Dolan, J. W. (2018). Troubleshooting LC Separations of Basic Compounds. LCGC North America. Link
-
PubChem. (2023). Compound Summary: 5-methyl-1H-pyrazol-3-amine (Analog Reference).[5] National Library of Medicine. Link
Sources
Procedures for using 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in fragment-based drug discovery
Application Note: Strategic Deployment of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the operational protocols for utilizing 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (hereafter Fragment A ) as a chemical seed in fragment-based drug discovery.[1][2]
Fragment A represents a "privileged scaffold" due to its dual pharmacophore potential: the pyrazole ring functions as a bioisostere for histidine or a kinase hinge-binder (donor-acceptor motif), while the ethylamine tail provides a flexible, solvent-exposed handle for rapid chemical elaboration.[1] This note covers library preparation, biophysical screening (NMR/SPR), and hit-to-lead evolution strategies.
Physicochemical Profile & Handling
Before screening, the fragment's behavior in solution must be understood to prevent false negatives (precipitation) or false positives (aggregation).
Table 1: Physicochemical Properties of Fragment A
| Property | Value | Significance in FBDD |
| Molecular Weight | ~125.17 Da | Ideal "Rule of 3" compliance (<300 Da).[1][2] |
| cLogP | ~ -0.6 to 0.1 | High water solubility; low risk of non-specific hydrophobic binding.[1][2] |
| H-Bond Donors | 3 (NH, NH2) | Critical for directional interactions (e.g., kinase hinge). |
| H-Bond Acceptors | 2 (N, N:) | Pyrazole N2 is a key acceptor.[1][2] |
| pKa (amine) | ~9.8 | Protonated ( |
| pKa (pyrazole) | ~2.5 (conj.[1][2] acid) | Neutral at physiological pH.[1][2] |
Preparation of Stock Solutions
-
Salt Form: Fragment A is typically supplied as a Hydrochloride (HCl) or Dihydrochloride salt to ensure stability.[1][2]
-
Solvent: Dissolve in d6-DMSO (for NMR) or standard DMSO (for SPR) to a concentration of 100 mM .
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hygroscopic water uptake, which complicates NMR integration.
Primary Screening Protocols
Method A: Ligand-Observed NMR (STD-NMR)
Best for: Validating binding to proteins >20 kDa and mapping the binding epitope.[1][2]
Scientific Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the transiently bound ligand. Because Fragment A is small and hydrophilic, it exhibits fast exchange kinetics (
Protocol:
-
Buffer Preparation:
-
50 mM Phosphate or Tris buffer (pH 7.4), 150 mM NaCl.
-
Critical: Use
matching the lock requirement (typically 10% ).[2] -
Note: Avoid buffers with high proton density (e.g., HEPES) in the aromatic region if possible, though T2-filtering usually removes them.
-
-
Sample Composition:
-
Pulse Sequence Setup:
-
Data Analysis:
-
Positive Hit: Signals corresponding to the Pyrazole CH (approx 6.0 ppm) and Methyl group (approx 2.2 ppm) appear in the difference spectrum.[2]
-
Epitope Mapping: If the Pyrazole signals show stronger STD intensity than the ethylamine signals, the ring is the primary anchor.
Method B: Surface Plasmon Resonance (SPR)
Best for: Determining
Scientific Rationale: Direct immobilization of Fragment A is NOT recommended because the primary amine is its only functional handle; coupling it to the chip would destroy the pharmacophore. Instead, immobilize the target protein.
Protocol:
-
Sensor Chip Strategy:
-
Running Buffer:
-
HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).
-
DMSO Matching: Ensure running buffer DMSO % matches the sample (typically 1–2%).[2]
-
-
Injection Cycle:
-
Flow Rate: High flow (30–50
L/min) to minimize mass transport effects. -
Concentration Series: 0, 100, 250, 500, 1000, 2000
M. -
Contact Time: 30–60 seconds (fast on/off expected).
-
-
Validation:
Visualization: Screening Workflow
Figure 1: Integrated workflow for validating Fragment A using orthogonal biophysical methods.
Fragment Evolution (Hit-to-Lead)
Once binding is confirmed, the ethylamine tail (
Strategy 1: Amide Coupling (Targeting Adjacent Pockets)
-
Reaction: React Fragment A with a diverse library of carboxylic acids (
) using HATU/DIPEA. -
Goal: The resulting amide carbonyl can form new H-bonds, while the
group explores hydrophobic pockets adjacent to the pyrazole binding site.
Strategy 2: Reductive Amination (Flexible Extension)
-
Reaction: React Fragment A with aldehydes (
) followed by reduction with .[1][2] -
Goal: Maintains the basicity of the nitrogen (secondary amine) while extending the scaffold.
Strategy 3: Heterocycle Formation
-
Reaction: Cyclization of the amine to form fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) if the target pocket is narrow and deep.
Visualization: Chemical Evolution Logic
Figure 2: Strategic chemical elaboration of Fragment A utilizing the amine handle.
Troubleshooting & Controls
-
Issue: No STD Signal.
-
Cause:
might be too low (tight binder, slow exchange) or too high (no binding). -
Fix: Try WaterLOGSY (better for intermediate binders) or run a competition experiment with a known weak binder.[2]
-
-
Issue: High Non-Specific Binding in SPR.
-
Issue: Pyrazole Tautomerism.
-
Insight: The pyrazole proton can shuttle between N1 and N2.[2] If the protein requires a specific tautomer, binding may be entropically penalized.
-
Fix: Methylation of the ring nitrogen (N1 vs N2) during lead optimization can "lock" the bioactive conformation, often boosting affinity 10-fold.
-
References
-
Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery.[1][2] Link[2]
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.[1][2] Link
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] Link[2]
-
Bembenek, M. E., et al. (2018). Surface Plasmon Resonance for Fragment Screening.[1][2][4][5][6] Methods in Molecular Biology.[1][2] Link[2]
Sources
- 1. 2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 5. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for histamine receptor binding assays using 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
Application Note: Protocol for Histamine H2 Receptor Competition Binding Assays using 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (Betazole)
Abstract & Introduction
This Application Note details the standardized protocol for characterizing the binding affinity of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (commonly known as Betazole or Ametazole ) to the Histamine H2 receptor (HRH2).
While Histamine is the endogenous ligand for H2 receptors, it lacks subtype selectivity, showing high affinity for H1, H3, and H4 receptors. Betazole, a pyrazole analogue of histamine, was historically developed as a specific gastric acid secretagogue. Although less potent than histamine, it exhibits significant selectivity for H2 over H1 receptors.
In modern drug discovery, Betazole serves as a critical reference agonist in Competition Radioligand Binding Assays . This protocol describes the displacement of the high-affinity antagonist radioligand [³H]-Tiotidine by Betazole to determine the inhibition constant (
Compound Profile & Handling
| Property | Detail |
| IUPAC Name | 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine |
| Common Name | Betazole; Ametazole |
| CAS Number | 105-20-4 |
| Molecular Weight | 125.17 g/mol |
| Pharmacology | Histamine H2 Receptor Agonist (Partial/Full depending on tissue) |
| Solubility | Soluble in water, saline, and DMSO. |
| Storage | Desiccate at -20°C. Hygroscopic. |
Safety Note: Betazole is a potent gastric acid stimulant. Avoid inhalation or contact with mucous membranes.
Mechanism of Action & Signaling Pathway
The H2 receptor is a G-protein coupled receptor (GPCR) coupled to the
Note: While this protocol measures binding (affinity), understanding the downstream signaling is crucial for interpreting functional potency (efficacy).
Figure 1: The H2 receptor signaling cascade activated by Betazole binding.
Experimental Protocol: Membrane Preparation
High-quality membrane preparations are the foundation of a reproducible binding assay. We recommend using HEK293T cells stably transfected with human HRH2 (hH2R) or Guinea Pig Striatum (classic tissue source).
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.
-
Protease Inhibitor Cocktail: (e.g., Roche cOmplete™).
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.
Procedure:
-
Harvest: Scrape cells into ice-cold PBS. Centrifuge at 500 x g for 5 min.
-
Homogenization: Resuspend pellet in ice-cold Lysis Buffer + Inhibitors. Homogenize using a Polytron (bursts of 5s) or Dounce homogenizer (20 strokes).
-
Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Save the supernatant .
-
Membrane Pellet: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.
-
Wash: Resuspend pellet in Lysis Buffer and re-centrifuge (repeat once to remove endogenous histamine).
-
Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (BCA Assay). Aliquot and flash freeze at -80°C.
Protocol: Competition Binding Assay
This assay measures the ability of non-radiolabeled Betazole to displace the standard H2 antagonist radioligand, [³H]-Tiotidine .
Why Tiotidine? Unlike [³H]-Histamine (high NSB) or [³H]-Cimetidine (lower affinity), [³H]-Tiotidine offers the best signal-to-noise ratio for H2 binding studies [1].
A. Assay Conditions
-
Receptor Source: hH2R Membranes (5–15 µg protein/well).
-
Radioligand: [³H]-Tiotidine (PerkinElmer/Revvity). Final Conc: ~2–5 nM (approx.
). -
Competitor: Betazole (Serial dilutions).
-
Non-Specific Binding (NSB) Control: 10 µM Unlabeled Tiotidine or 100 µM Histamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
B. Plate Setup (96-well format)
| Well Type | Buffer (µL) | Radioligand (µL) | Competitor (µL) | Membrane (µL) | Total Vol (µL) |
| Total Binding (TB) | 50 | 50 | 50 (Vehicle) | 100 | 250 |
| Non-Specific (NSB) | 50 | 50 | 50 (10µM Tiotidine) | 100 | 250 |
| Sample (Betazole) | 50 | 50 | 50 (Betazole Dilution) | 100 | 250 |
C. Step-by-Step Workflow
-
Preparation: Pre-soak GF/C glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour. This is critical to reduce the binding of the radioligand to the filter itself.
-
Incubation:
-
Add reagents to the assay plate in the order listed above.
-
Betazole Dilution: Prepare 10-point serial dilution (1:3) ranging from
M down to M. Note: Betazole has lower affinity than antagonists; high concentrations are required to define the top of the curve. -
Incubate at 25°C for 60 minutes (Equilibrium).
-
-
Termination:
-
Harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).
-
Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
-
Counting:
-
Dry filters at 50°C for 30 mins.
-
Add 50 µL Microscint-20 scintillant.
-
Count on a TopCount or MicroBeta counter.[1]
-
Figure 2: Experimental workflow for the radioligand competition assay.
Data Analysis & Interpretation
Calculations
-
Specific Binding (SB):
-
Percent Inhibition: Normalize data where Total Binding = 100% and NSB = 0%.
-
Curve Fitting: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):
-
Ki Calculation (Cheng-Prusoff):
Expected Results
-
Betazole Affinity: Betazole is a weak-to-moderate affinity agonist.
-
Expected
: Approximately 5.9 - 6.3 [2]. -
Hill Slope: Should be near -1.0. A shallow slope (< -0.8) may indicate negative cooperativity or G-protein uncoupling (GTP shift).
Troubleshooting & Validation (Self-Validating System)
To ensure the protocol is trustworthy, perform these checks:
| Issue | Probable Cause | Solution |
| High NSB (>30%) | Ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI.[1] Use rapid washing (<10s total). |
| Low Specific Binding | Receptor degradation. | Always use protease inhibitors. Do not vortex membranes vigorously. |
| Incomplete Displacement | Betazole conc. too low. | Since Betazole is a weak agonist, ensure the curve goes up to 1 mM ( |
| "GTP Shift" | Agonist-specific effect. | Add 100 µM GTP |
References
-
BenchChem. "Application Notes and Protocols for Mifentidine H2 Receptor Binding Assay." (Context on Tiotidine usage).
-
Smit, M. J., et al. "Inverse agonism of histamine H2 antagonists accounts for upregulation of spontaneously active histamine H2 receptors." Proceedings of the National Academy of Sciences (1996). (Establishes binding models).
-
PubChem. "Betazole - Compound Summary."[4] National Library of Medicine.
-
Gifford Bioscience. "Radioligand Binding Assay Protocol." (General filtration methods).
Sources
Application Note: Handling, Storage, and Stability Protocols for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
This Application Note and Protocol guide addresses the specific handling, storage, and experimental requirements for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine , a structural analog of the histamine H2 agonist Betazole.
Technical Profile & Chemical Identity
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS 54055-40-2) is a bifunctional heterocyclic building block containing a primary aliphatic amine and a methyl-substituted pyrazole ring. Its chemical behavior is dominated by prototropic tautomerism and nucleophilic sensitivity , requiring strict environmental controls to prevent degradation.
Physicochemical Properties
| Property | Specification | Technical Note |
| Chemical Name | 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine | Tautomeric with 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine. |
| CAS Number | 54055-40-2 | Often supplied as a dihydrochloride salt to improve stability. |
| Molecular Formula | C₆H₁₁N₃ | MW: 125.17 g/mol (Free Base). |
| Physical State | Powder (Salt) or Waxy Solid (Base) | Free base is low-melting and highly hygroscopic. |
| pKa Values | ~9.5 (Amine), ~2.5 (Pyrazole) | Amphoteric; exists as a dication at pH < 2. |
| Solubility | Water, DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane, DCM). |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis or clumping. |
Critical Handling & Safety Protocols
The "Why" Behind the Protocol
This compound presents two primary stability risks:
-
Carbamate Formation: The primary amine (
) reacts reversibly with atmospheric to form carbamates, altering the effective molecular weight and potency. -
Oxidative Discoloration: The electron-rich pyrazole ring is susceptible to oxidation, typically manifesting as a color shift from white/off-white to brown/tan.
Environmental Control Workflow
Do not handle this compound on an open benchtop for extended periods.
-
Primary Containment: Handle within a Nitrogen or Argon-purged glovebox if possible.
-
Secondary Containment: If a glovebox is unavailable, use a desiccated glove bag or work rapidly under a stream of inert gas in a fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.
DOT Diagram: Safe Handling Workflow
The following logic gate ensures the integrity of the compound from receipt to storage.
Caption: Logical workflow for initial compound handling. Any discoloration upon receipt triggers a quarantine protocol.
Storage & Stability Requirements
Long-Term Storage (Powder)
-
Temperature: -20°C is mandatory. -80°C is preferred for storage >6 months.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent gas exchange.
-
Desiccation: Store vials inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to mitigate moisture ingress during freezer cycles.
Short-Term Storage (Solution)
-
Solvent: Anhydrous DMSO is the gold standard for stock solutions (typically 10-100 mM).
-
Stability:
-
DMSO Stock: Stable for 3 months at -20°C if protected from moisture.
-
Aqueous Solution: Unstable. Prepare fresh. The pyrazole nitrogen can coordinate with trace metals in water, and the amine can react with dissolved
.
-
-
Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquot stocks immediately after preparation.
Reconstitution & Experimental Usage
Protocol: Preparation of 10 mM Stock Solution
Goal: Create a stable stock solution for biological assays.
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the powder.
-
Weighing: Weigh the powder quickly. If the compound is a salt (e.g., 2HCl), correct the molecular weight in your calculations.
-
Example: MW (Base) = 125.17. MW (2HCl) ≈ 198.1.
-
-
Solvation: Add anhydrous DMSO (water content <0.1%). Vortex until fully dissolved.
-
Note: If using for cell culture, filter sterilize using a 0.2 µm PTFE (hydrophobic) filter after dissolution, or use a PES filter if diluted in media.
-
-
Inerting: Overlay the solution with Nitrogen gas before closing the vial.
pH Considerations in Assay
The pyrazole ring has a pKa of ~2.5 (protonated form) and the amine ~9.5.
-
Physiological pH (7.4): The amine is protonated (
), and the pyrazole is neutral. -
Interaction: The neutral pyrazole can act as a hydrogen bond donor/acceptor. Ensure buffers (PBS, HEPES) are used to maintain the protonation state.
DOT Diagram: Degradation Pathways
Understanding how the molecule fails is key to preventing it.
Caption: Primary degradation pathways. CO2 absorption and oxidation are the dominant failure modes for this class of compounds.
Quality Control & Troubleshooting
If assay results are inconsistent, validate the compound integrity using these checks:
| Diagnostic Method | Expected Result | Warning Sign |
| Visual Check | White to off-white powder/solid. | Yellow, tan, or brown discoloration indicates oxidation. |
| LC-MS | Single peak at MW+1 (126.1 Da). | Extra peaks at +44 Da suggest carbamate formation (often transient in acidic eluent) or +16 Da for oxidation. |
| 1H NMR (DMSO-d6) | Sharp peaks. Pyrazole CH at ~6.0 ppm. | Broadening of amine peaks or appearance of extra aromatic signals. |
Self-Validating Step: Before running a critical high-throughput screen, perform a "solubility check" by diluting the DMSO stock 1:100 into the assay buffer. If precipitation occurs (turbidity), the effective concentration is unknown. This compound is generally soluble in aqueous acid but may precipitate at pH > 10.
References
Troubleshooting & Optimization
Troubleshooting solubility issues of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in DMSO
Topic: Technical Support Center | Application Note: AN-SOL-042
Executive Summary
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 2251-37-8) is a polar, basic heterocycle frequently used as a fragment in drug discovery or a histamine analog. While theoretically soluble in dimethyl sulfoxide (DMSO) due to its polar nature, researchers often encounter unexpected precipitation, "jelly-like" aggregation, or incomplete dissolution.[1]
This guide addresses the physicochemical realities behind these failures—specifically the impact of salt forms (hydrochlorides) , DMSO hygroscopicity , and tautomeric lattice energies .
Part 1: Diagnostic Workflow
Before altering your protocol, diagnose the specific failure mode using the logic flow below.
Figure 1: Diagnostic Logic Tree for troubleshooting initial dissolution failures. Blue nodes indicate start, Red/Yellow indicate symptoms, and Dashed nodes indicate corrective actions.[1]
Part 2: Technical Deep Dive & Troubleshooting
Issue 1: The Salt vs. Free Base Paradox
The Science: The free base of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is an organic amine with moderate lipophilicity (LogP ~0.7), making it highly soluble in organic solvents like DMSO. However, this compound is frequently supplied as a Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt to improve shelf stability.[1]
-
The Problem: Inorganic salts (Cl⁻ counterions) have high crystal lattice energy.[1] While DMSO has a high dielectric constant, it struggles to break the ionic lattice of multivalent salts compared to water.[1]
-
The Fix:
Issue 2: The "Wet DMSO" Trap (Hygroscopicity)
The Science: DMSO is aggressively hygroscopic.[1][2] At 60% relative humidity, pure DMSO can absorb nearly 10% water by weight within 24 hours if left uncapped.[1]
-
The Problem: The pyrazole moiety acts as both a hydrogen bond donor and acceptor.[1] If the DMSO contains water, the water molecules preferentially solvate the pyrazole nitrogens, creating a hydration shell that can induce micro-precipitation or "oiling out" of the hydrophobic ethyl chain.
-
The Fix:
-
Action: Never use a "squirt bottle" of DMSO found on a lab bench.
-
Protocol: Use single-use ampoules or a sure-seal anhydrous bottle. If the DMSO bottle has been opened for >1 month, discard it for solubility-critical applications.[1]
-
Issue 3: Pyrazole Tautomerism & Aggregation
The Science: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole are tautomers. In solution, they exist in rapid equilibrium.[1] However, at high concentrations (>50 mM), these molecules can form hydrogen-bonded dimers or oligomers (similar to carboxylic acids).[1]
-
The Problem: This aggregation can increase viscosity, appearing as a "gel" rather than a true precipitate.[1]
-
The Fix:
-
Vortexing is insufficient. You must disrupt the H-bond network.[1]
-
Add Co-solvent: If preparing a stock for aqueous dilution, adding 10% Ethanol or PEG-400 to the DMSO stock can disrupt these intermolecular H-bonds and improve solubility.
-
Part 3: Validated Dissolution Protocol
Objective: Prepare a stable 50 mM stock solution.
Materials:
-
Compound: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (Salt or Free Base).
-
Solvent: Anhydrous DMSO (≥99.9%, water <0.05%).[1]
-
Equipment: Ultrasonic bath, Vortex mixer.
Step-by-Step:
-
Calculate & Weigh:
-
Solvent Addition (The "Sandwich" Method):
-
Sonication (Critical Step):
-
Final Volume Adjustment:
-
Storage:
-
Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C. Note: DMSO freezes at 18.5°C. The solid state is normal.
-
Part 4: Physicochemical Data & Solubility Matrix
Table 1: Physicochemical Properties
| Property | Value | Relevance to Solubility |
|---|---|---|
| Molecular Weight (Free Base) | 125.17 g/mol | Low MW favors solubility. |
| LogP (Predicted) | ~0.6 – 0.8 | Moderately lipophilic; good for DMSO/Ethanol.[1] |
| pKa (Amine) | ~9.5 – 10.0 | Basic.[1] Will be protonated at physiological pH.[1] |
| pKa (Pyrazole) | ~2.5 (acidic), ~14 (basic) | Amphoteric nature allows H-bonding.[1] |
| H-Bond Donors/Acceptors | 2 / 2 | High potential for self-aggregation.[1] |
Table 2: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Solid pellet remains after vortexing | Salt form (Lattice Energy) | Sonicate at 40°C for 15 mins. |
| Solution turns cloudy upon standing | Moisture absorption (Hygroscopic DMSO) | Dry under N2 gas or restart with fresh anhydrous DMSO.[1] |
| Precipitate forms when added to PBS | "Crash out" (Low Aqueous Solubility) | Dilute stepwise.[1] Predilute DMSO stock 1:10 with water before adding to bulk buffer.[1] |
| Solution freezes in the fridge | Normal DMSO behavior | Thaw completely at RT or 37°C before use.[1] Do not pipette solids.[1] |
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I dissolve the Hydrochloride salt directly in water instead of DMSO?
-
Answer: Yes, the HCl salt is highly water-soluble (often >50 mg/mL).[1] However, if your assay requires a DMSO control or if you are screening a library where all compounds are in DMSO, you must stick to DMSO.[1] If using water, ensure the pH is buffered, as the salt is acidic.[1]
Q2: My solution turned yellow after a week at room temperature. Is it safe to use?
-
Answer: No. Primary amines are susceptible to oxidation, especially in non-anhydrous DMSO (which can act as a mild oxidant under certain conditions, e.g., Swern-like pathways with activators, though rare spontaneously).[1] Yellowing indicates oxidative degradation or impurity formation.[1] Discard and prepare fresh.
Q3: What is the maximum solubility in DMSO?
-
Answer: For the free base, solubility can exceed 100 mM.[1] For the Dihydrochloride salt, the practical limit is often lower (approx. 50–75 mM) due to the ionic lattice.[1] We recommend sticking to 10 mM or 20 mM stocks to ensure safety margins against precipitation during storage.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121268, 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. Retrieved from [Link][1]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. Discussions on DMSO Solubility of Amine Salts. Retrieved from [Link]
Sources
Minimizing side reactions during the alkylation of 3-methyl-1H-pyrazole
Welcome to the technical support center for the alkylation of 3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this common synthetic transformation. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles governing these reactions.
Frequently Asked Questions (FAQs)
Q1: I performed an alkylation on 3-methyl-1H-pyrazole and obtained a mixture of two products. What are they and why did this happen?
A: You have likely formed a mixture of two regioisomers: 1-alkyl-3-methyl-1H-pyrazole (the N1 isomer) and 1-alkyl-5-methyl-1H-pyrazole (the N2 isomer). This is the most common challenge in the alkylation of unsymmetrically substituted pyrazoles.[1]
The underlying reason is the tautomeric nature of the starting material and the similar reactivity of the two nitrogen atoms in the pyrazole ring.[2] 3-methyl-1H-pyrazole exists in equilibrium with its tautomer, 5-methyl-1H-pyrazole. When you add a base, it deprotonates the N-H bond to form a single, delocalized pyrazolate anion. This anion has two nucleophilic nitrogen atoms (N1 and N2), both of which can attack the alkylating agent, leading to a mixture of products.
Q2: My goal is the N1 isomer (1-alkyl-3-methyl-pyrazole). How can I maximize its formation?
A: Achieving high selectivity for the N1 isomer is a common objective. The key is to exploit the subtle differences between the two nitrogen atoms. For 3-methyl-1H-pyrazole, the N1 position is less sterically hindered than the N2 position, which is adjacent to the methyl group. Therefore, reaction conditions that are sensitive to steric bulk will favor N1 alkylation.
Here is a troubleshooting guide to improve N1 selectivity:
1. Leverage Steric Hindrance:
-
Alkylating Agent: Using a bulkier alkylating agent will dramatically favor attack at the more accessible N1 position.[1] For example, switching from methyl iodide to benzyl bromide or an even larger group can significantly increase the N1/N2 ratio.
-
Rationale: The transition state for N2 alkylation becomes increasingly crowded and energetically unfavorable as the size of the incoming electrophile increases.
2. Optimize the Base and Solvent System:
-
K₂CO₃ in DMSO: This combination is a highly effective and widely reported system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][3]
-
Sodium Hydride (NaH): Using a strong, non-coordinating base like NaH can also prevent the formation of regioisomeric mixtures in certain reactions by ensuring the pyrazole is fully deprotonated.[1][4][5]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred.[1] They effectively solvate the cation from the base, leaving a "naked" and highly reactive pyrazolate anion, making the reaction more sensitive to the inherent steric and electronic properties of the anion.
3. Consider Fluorinated Alcohol Solvents:
-
TFE and HFIP: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of the N1 isomer, sometimes achieving ratios greater than 97:3.
-
Rationale: These solvents can form hydrogen bonds and create a specific solvent shell around the pyrazolate anion, which can further accentuate the steric differences between the N1 and N2 positions.
Table 1: Effect of Conditions on N1:N2 Selectivity for 3-Substituted Pyrazoles
| Base | Solvent | Alkylating Agent | Typical Outcome for 3-Me-Pyrazole | Rationale |
| K₂CO₃ | DMSO | Benzyl Bromide | High N1 selectivity (>10:1) | Well-established system favoring the less hindered N1 position.[1][3] |
| NaH | DMF | Alkyl Halide | Good N1 selectivity | Strong base generates a free anion, reaction governed by sterics.[1][4][5] |
| K₂CO₃ | MeCN | Ethyl Iodoacetate | Mixture of isomers (~1:1) | Less effective system, often results in poor selectivity.[4][5][6] |
| Cs₂CO₃ | HFIP | Alkyl Halide | Excellent N1 selectivity (>95:5) | Fluorinated alcohols enhance steric differentiation. |
| iPr₂NEt | DMSO | Acrylonitrile | Excellent N1 selectivity (>99:1) | Michael addition favors N1 due to attractive interactions.[7] |
Q3: In a specific application, I need the N2 isomer (1-alkyl-5-methyl-pyrazole). Is this feasible?
A: While N1 is the sterically favored product, directing the alkylation to the N2 position is possible, though often more challenging. It requires overriding the inherent steric bias.
-
Directed Metalation: One advanced strategy involves using a directing group on the pyrazole ring that can chelate to a metal, positioning the alkylating agent for delivery to the N2 position.
-
Catalyst Control: Certain catalyst systems can influence the regioselectivity. For instance, while not universally applicable, some magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation in specific contexts.[1]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can offer unprecedented control, achieving >99% regioselectivity for either isomer, depending on the enzyme's design.[2] This is a powerful but specialized approach.
-
Intramolecular Hydrogen Bonding: The choice of alkylating agent itself can reverse selectivity. If the alkylating agent contains a hydrogen bond donor, it can interact with the N1 atom in the transition state, sterically blocking it and directing the reaction to N2. This has been observed with reagents like N-methyl chloroacetamide.[8]
Q4: My reaction has a very low yield, or it isn't working at all. What should I check?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Checklist:
-
Base Potency:
-
Problem: The base is crucial for deprotonating the pyrazole. If the base is old, hydrated, or not strong enough, the reaction will not initiate. Sodium hydride (NaH) is particularly sensitive to moisture.
-
Solution: Use freshly opened or properly stored base. A slight excess (e.g., 1.2 equivalents) is often beneficial.[1]
-
-
Alkylating Agent Reactivity:
-
Problem: The reactivity of the alkylating agent (R-X) depends on the leaving group (X).
-
Solution: The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.[1]
-
-
Solubility Issues:
-
Problem: If the pyrazole starting material or the base is not soluble in the chosen solvent, the reaction will be sluggish or fail.
-
Solution: Ensure you are using an appropriate solvent like DMF or DMSO where the pyrazolate salt has good solubility.[1]
-
-
Reaction Temperature:
-
Problem: Some alkylations are slow at room temperature.
-
Solution: Gently heat the reaction (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Q5: I am observing a third product, which seems to be a di-alkylation. How do I prevent this?
A: The formation of a di-alkylated product, a quaternary pyrazolium salt, occurs when the initially formed N-alkylated pyrazole acts as a nucleophile and reacts with a second molecule of the alkylating agent. This is more common with highly reactive alkylating agents or when an excess of the agent is used.
Mitigation Strategies:
-
Control Stoichiometry: The most straightforward solution is to carefully control the stoichiometry. Use the pyrazole as the limiting reagent and add no more than 1.0 to 1.1 equivalents of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated pyrazole at a controlled temperature (e.g., 0 °C or room temperature). This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more nucleophilic pyrazolate anion over the neutral N-alkyl pyrazole product.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation (K₂CO₃/DMSO Method)
This protocol is a reliable starting point for achieving good N1 selectivity.
Materials:
-
3-methyl-1H-pyrazole (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Alkyl halide (e.g., Benzyl Bromide, 1.1 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a round-bottom flask, add 3-methyl-1H-pyrazole (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).
-
Add finely powdered potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: Alternative Acid-Catalyzed Alkylation (Trichloroacetimidate Method)
This method provides an alternative to base-mediated alkylations and avoids the use of strong bases.[1][9]
Materials:
-
3-methyl-1H-pyrazole (1.0 eq)
-
Alkyl Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Optimizing N-Alkyl
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.).
- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Pesch, C. M., et al. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology.
- Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
- Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.).
- Optimization of pyrazole N-alkylation conditions. (n.d.).
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2025).
- Technical Support Center: Selective N-Methyl
- Alkylation of Pyrazole - Printable Mechanism Notes. (n.d.). Scribd.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Column Chromatography for Pyrazole Ethanamine Separation
Welcome to the technical support center for optimizing the column chromatography separation of pyrazole ethanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these polar, nitrogen-containing compounds. The following content provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.
Introduction: The Challenge of Pyrazole Ethanamine Purification
Pyrazole ethanamines represent a class of compounds with significant interest in pharmaceutical development. Their inherent polarity and basicity, conferred by the pyrazole ring and the ethanamine side chain, present unique challenges for purification via traditional column chromatography. Common issues include poor retention, significant peak tailing, and co-elution with polar impurities. This guide will explore the underlying causes of these problems and provide systematic, field-proven strategies to achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole ethanamine not retaining on a standard silica gel column?
This is a frequent issue stemming from the high polarity of pyrazole ethanamines. In normal-phase chromatography with a polar stationary phase like silica gel, highly polar compounds have a strong affinity for the stationary phase. However, if the mobile phase is too polar, it will effectively compete with the stationary phase for interaction with your compound, leading to rapid elution and poor retention. Conversely, if the mobile phase is not polar enough, the compound may not move at all.
For highly polar basic compounds like pyrazole ethanamine, traditional reversed-phase chromatography (e.g., with a C18 column) can also be problematic, as these compounds may exhibit poor retention in the highly aqueous mobile phases required.[1]
Q2: What are the primary modes of chromatography I should consider for pyrazole ethanamine separation?
Given the polar and basic nature of pyrazole ethanamines, several chromatographic modes can be effective. The choice depends on the specific properties of your analyte and the impurities you need to separate from.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4][5]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[6][7] This dual functionality can significantly enhance the retention and selectivity for polar and charged molecules like pyrazole ethanamines.[8]
-
Normal-Phase Chromatography (NPC): While challenging, NPC on silica or alumina can be optimized. Success often requires careful mobile phase modification, such as the addition of a basic modifier like triethylamine or ammonia, to improve peak shape and reduce tailing.[9][10]
-
Chiral Chromatography: If you are working with enantiomers of a chiral pyrazole ethanamine, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown great success in separating chiral pyrazole derivatives.[11][12][13]
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the column chromatography of pyrazole ethanamine.
Problem 1: Significant Peak Tailing
Peak tailing is arguably the most common issue when separating basic compounds like pyrazole ethanamine on silica-based columns.[14][15]
Q3: My pyrazole ethanamine peak shows significant tailing on an HPLC column. What's causing this and how can I fix it?
-
Primary Cause: Secondary Interactions with Silanol Groups. The surface of silica gel is populated with acidic silanol groups (Si-OH).[16] The basic amine functionality of your pyrazole ethanamine can undergo strong, non-ideal interactions with these silanol groups, leading to a portion of the analyte being retained more strongly and eluting slowly, which manifests as a tailing peak.[17]
-
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Adding 0.1-1% of an amine modifier to the mobile phase is a classic and effective strategy to reduce peak tailing.[9]
-
Ammonia: For less sensitive compounds, adding a small amount of ammonium hydroxide to the mobile phase can also be effective.
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making the surface less acidic and reducing tailing for basic compounds.[18]
-
Increase Mobile Phase pH: If using a pH-stable column (e.g., a hybrid silica or polymer-based column), increasing the mobile phase pH to a level that deprotonates the silanol groups (typically pH > 7) and neutralizes the basic analyte can significantly improve peak shape.[9]
-
Column Overload: Injecting too much sample can lead to peak tailing that resembles a right triangle.[18] To check for this, inject a dilution series of your sample. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce the injection volume or the sample concentration.[18]
-
Problem 2: Poor Resolution and Co-elution
Achieving baseline separation between your target pyrazole ethanamine and structurally similar impurities can be challenging.
Q4: My target compound is co-eluting with an impurity. How can I improve the separation?
-
Initial Diagnosis: First, ensure that you are not observing an artifact of compound degradation on the column.[19] You can test for this by spotting your purified compound on a TLC plate with a silica stationary phase and letting it sit for some time before developing it. If a new spot appears, your compound may be unstable on silica.
-
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try replacing ethyl acetate with a different solvent of similar polarity, such as dichloromethane or a mixture of isopropanol and hexane. This can alter the specific interactions between your compounds and the stationary phase, potentially improving resolution.[10]
-
Employ a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds.[20]
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica, switching to a more basic stationary phase like alumina can be beneficial.[10]
-
Different Bonded Phases: In reversed-phase or HILIC, switching to a stationary phase with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column) can provide a different selectivity and improve separation.[18]
-
-
Reduce Column Loading: Overloading the column can cause bands to broaden and merge. A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[10]
-
Problem 3: Irreproducible Retention Times
Inconsistent retention times can make it difficult to identify and collect the correct fractions.
Q5: My retention times are shifting between runs. What are the likely causes?
-
Potential Causes:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is particularly important in HILIC, where the water layer on the stationary phase needs to be established.[5]
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile solvent component. Always use freshly prepared mobile phase.
-
Temperature Fluctuations: Column temperature can affect retention times. If your instrument has a column thermostat, ensure it is set and stable.[21]
-
Flow Rate Instability: Check for leaks in the system or issues with the pump that could cause fluctuations in the flow rate.[22][23]
-
Experimental Protocols
Protocol 1: General Flash Chromatography on Silica Gel with a Basic Modifier
This protocol is a starting point for the purification of a basic pyrazole ethanamine using flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a mobile phase system consisting of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol), with the addition of 0.5-1% triethylamine.
-
Identify a solvent system that provides a retention factor (Rf) of ~0.3 for your target compound and good separation from impurities.[24]
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (containing the triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.[10]
-
-
Sample Loading:
-
For optimal separation, use the "dry loading" method.[20] Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fractionation:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Post-Processing:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazole ethanamine separation.
Caption: A decision tree for troubleshooting pyrazole ethanamine separation.
Summary Table of Chromatographic Conditions
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Best For | Potential Issues |
| Normal Phase (NPC) | Silica Gel, Alumina | Hexane/Ethyl Acetate + 0.1-1% TEA | General purification, isomer separation.[25] | Peak tailing, compound degradation.[10][19] |
| Reversed Phase (RP-HPLC) | C18, C8 (end-capped) | Water/Acetonitrile or Methanol + modifier (e.g., TFA, Formic Acid) | Moderately polar compounds, impurity profiling.[26] | Poor retention of highly polar analytes.[1] |
| HILIC | Bare Silica, Amide, Diol | Acetonitrile/Water with buffer (e.g., Ammonium Formate) | Highly polar, water-soluble analytes.[2][27] | Long equilibration times, sensitivity to water content.[5] |
| Mixed-Mode (MMC) | Cation-exchange/RP | Varies, often requires buffered mobile phases | Polar and ionizable compounds, complex mixtures.[6][7] | Method development can be more complex.[1] |
| Chiral Separation | Polysaccharide-based (Cellulose, Amylose) | Normal: Hexane/Ethanol[21] Polar Organic: Acetonitrile, Methanol[11][12] | Separating enantiomers.[28][29] | Requires specialized and often expensive columns. |
Conclusion
Optimizing the column chromatography of pyrazole ethanamines requires a systematic approach that addresses the inherent challenges of these polar, basic molecules. By understanding the root causes of common problems like peak tailing and poor resolution, and by logically selecting and optimizing the chromatographic mode, stationary phase, and mobile phase, researchers can achieve successful and reproducible separations. This guide serves as a foundational resource to navigate these challenges, enabling the efficient purification of these important pharmaceutical building blocks.
References
-
Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega. Retrieved from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (n.d.). Journal of Separation Science. Retrieved from [Link]
-
Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Selecting a GC Column by a Specific Stationary Phase. (n.d.). Restek. Retrieved from [Link]
-
Mixed-Mode Chromatography—A Review. (2020, November 12). LCGC International. Retrieved from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004, November 15). Journal of Medicinal Chemistry. Retrieved from [Link]
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). LCGC International. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. Retrieved from [Link]
-
HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). News-Medical.net. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 15). ResearchGate. Retrieved from [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Biotage. Retrieved from [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. Retrieved from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved from [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020, May 6). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. Retrieved from [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. longdom.org [longdom.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chromatography [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
- 21. cms.mz-at.de [cms.mz-at.de]
- 22. gcms.cz [gcms.cz]
- 23. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. rsc.org [rsc.org]
- 26. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. pharmanow.live [pharmanow.live]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Stability & Storage of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
[1]
Case ID: STAB-PYR-005 Compound: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine CAS (Free Base): 807315-40-8 Molecular Formula: C6H11N3[1]
Executive Summary
You are accessing this guide because you have observed degradation (discoloration, liquefaction, or crust formation) in your 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine samples, or you wish to prevent it.[1]
This compound possesses two distinct nitrogen-based reactive centers: a primary aliphatic amine and a pyrazole ring .[1] While the pyrazole is relatively robust, the primary amine is the "Achilles' heel," highly susceptible to oxidative deamination and atmospheric carbon dioxide fixation.
The Golden Rule: For storage exceeding 30 days, do not store as a free base. Convert to the dihydrochloride salt (2HCl) for indefinite stability.
Module 1: The Chemistry of Degradation
To prevent degradation, one must understand the mechanism. The degradation of this ethylamine derivative follows two primary pathways driven by the lone pair electrons on the primary nitrogen.
The Oxidation & Carbamate Cycle
The primary amine (
-
Oxidative Degradation: Slow reaction with singlet oxygen leads to N-oxides and subsequent rearrangement to imines, causing yellow/brown discoloration.
-
Carbamate Formation: Rapid reaction with atmospheric
forms a carbamic acid zwitterion, often visible as a white "crust" on the oil/solid surface.
Mechanistic Visualization
The following diagram illustrates the chemical fate of your compound when exposed to ambient conditions.
Figure 1: The dual degradation pathway showing oxidative discoloration and carbamate formation.[1]
Module 2: Storage Protocols
Select the protocol that matches your current reagent state and intended storage duration.
Protocol A: Long-Term Storage (>30 Days) - Salt Formation
Recommended for: Drug development libraries and bulk stocks.[1]
The free base is an oil or low-melting solid.[1] The dihydrochloride salt is a stable, crystalline solid.
Reagents:
-
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (Free Base)[1]
-
HCl (4M in Dioxane or Diethyl Ether)
-
Anhydrous Ethanol/Methanol[1]
Procedure:
-
Dissolution: Dissolve the free base in a minimal amount of anhydrous ethanol (0.5 mL per mmol).
-
Acidification: Cool to 0°C. Dropwise add HCl (2.2 equivalents) under stirring.
-
Note: The pyrazole nitrogen is also basic; you will form the dihydrochloride.
-
-
Precipitation: Add cold diethyl ether until turbidity persists. Store at -20°C overnight to crystallize.
-
Filtration: Filter the white crystals under Argon.
-
Storage: Store the salt in a tightly sealed vial at room temperature (desiccated).
Protocol B: Short-Term Storage (<30 Days) - Inert Atmosphere
Recommended for: Active synthesis campaigns.[1]
If you must keep the free base, you must rigorously exclude water and oxygen.
System: Schlenk Line or Glove Box.
-
Container: Use a borosilicate glass vial with a PTFE-lined septum cap. Do not use plastic (gas permeable).
-
Atmosphere: Flush headspace with dry Argon (heavier than air, provides a better blanket than Nitrogen).
-
Seal: Parafilm is insufficient. Use electrical tape or a shrink band over the cap-glass junction.[1]
-
Temp: Store at -20°C or -80°C.
-
Critical: Allow vial to warm to room temperature before opening to prevent condensation.
-
Data Comparison: Free Base vs. Salt[2][3]
| Feature | Free Base | Dihydrochloride Salt |
| Physical State | Viscous Oil / Low melting solid | White Crystalline Solid |
| Oxidation Risk | High (Yellows in days) | Negligible |
| Hygroscopicity | High (Absorbs water) | Low to Moderate |
| Shelf Life (RT) | < 1 Week | > 2 Years |
| Shelf Life (-20°C) | 6 Months (under Argon) | > 5 Years |
Module 3: Troubleshooting & Recovery
If your sample has already degraded, use this decision matrix to determine the salvage protocol.
Figure 2: Diagnostic workflow for identifying reagent compromise.
Recovery Protocol: Acid-Base Extraction
Use this to clean oxidized (yellow) samples. [1]
-
Dissolve: Dissolve impure amine in 1M HCl (aqueous). The amine and pyrazole protonate and move to the water phase; non-basic oxidation byproducts often remain organic or insoluble.
-
Wash: Wash the aqueous layer 2x with Dichloromethane (DCM) to remove non-basic impurities. Discard organic layer.
-
Basify: Adjust aqueous layer pH to >12 using NaOH pellets (cool in ice bath).
-
Extract: Extract 3x with DCM or Chloroform/Isopropanol (3:1).
-
Dry: Dry combined organics over
, filter, and concentrate in vacuo.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the free base in DMSO? A: No. DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) over long periods. Store as a neat oil or salt.
Q: My sample turned into a liquid. Is it ruined? A: Not necessarily. The free base has a low melting point. However, if it was a solid and became liquid without heating, it has likely absorbed water (hygroscopic). Dry it under high vacuum (< 1 mbar) for 4 hours.
Q: Why avoid acetone for cleaning glassware with this compound? A: Primary amines react with ketones (like acetone) to form Schiff bases (imines) . If traces of acetone remain in your flask, you will generate a new impurity [1]. Always use methanol or ethanol for cleaning.
Q: I see a peak at M+16 in my Mass Spec. What is it? A: This confirms oxidation.[2] M+16 corresponds to the addition of one Oxygen atom, indicating the formation of the N-Oxide species [2]. Proceed immediately to the "Recovery Protocol" above.
References
-
Org. Synth. Coll. (2018).[3] Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136927, 2-Methyl-2H-pyrazol-3-ylamine. (Analogous Pyrazole Chemistry). Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole. (Handling of Pyrazole Amines). Link
-
Enamine. (2025). Safety Data Sheet: 1-(2-methylpropyl)-1H-pyrazol-5-amine. Link
Technical Support Center: Optimization of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine Analysis
Introduction: The "Invisible" Analyte Challenge
You are likely here because you are seeing a noisy, drifting, or "ghostly" baseline while trying to analyze 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine .
This molecule presents a specific "perfect storm" for HPLC baseline issues:
-
Low Chromophore Activity: The pyrazole ring lacks the extensive conjugation of larger aromatics (like benzene or naphthalene). This forces you to detect at low UV wavelengths (typically 205–215 nm ) to get a usable signal.
-
Amine Functionality: The primary ethylamine tail interacts strongly with residual silanols on the column, causing peak tailing.
-
Polarity: It is highly polar, often requiring high-aqueous mobile phases where "phase collapse" or dewetting can occur.
The following guide addresses these specific interactions.
Module 1: Mobile Phase & Detection (The Root Cause)[1][2]
Q: Why is my baseline "wavy" or drifting significantly at 210 nm?
A: You are likely facing "Solvent Cutoff" interference.
At 210 nm, you are operating near the UV cutoff limit of many common HPLC modifiers. The "noise" is often the detector struggling to see light through the mobile phase itself.
The Fix: Review your mobile phase composition against the UV Cutoff Transparency Table below. If you are using Formic Acid or Acetate buffers at this wavelength, you are introducing high background noise.
Table 1: UV Cutoff & Suitability for Low-UV Detection
| Solvent/Modifier | UV Cutoff ( | Suitability for 210 nm | Notes |
| Acetonitrile | 190 nm | Excellent | Preferred organic modifier. |
| Methanol | 205 nm | Poor | Absorbance rises sharply <215 nm. Causes drift in gradients.[1][2] |
| Phosphate Buffer | 195 nm | Excellent | Best for low noise. Non-volatile (Not MS compatible). |
| TFA (0.1%) | 200–210 nm | Moderate | Quality varies by age/grade. Old TFA turns yellow/noisy. |
| Formic Acid | 210 nm | Avoid | High background absorbance.[3] Causes "wavy" baselines.[1] |
| Acetate Buffer | 210–230 nm | Avoid | Opaque at low UV. |
Protocol for "Ghost" Noise Elimination:
-
Switch to Phosphate: If you do not need Mass Spec (MS) compatibility, switch to 20 mM Potassium Phosphate (pH 2.5–3.0) . This is transparent at 210 nm.
-
Balance the Gradient: If using TFA in a gradient (e.g., 0%
60% B), the baseline will drift because A (Water/TFA) and B (ACN/TFA) have different refractive indices and absorbances.-
Technique: Add 5–10% less TFA to the organic line (e.g., 0.1% in Water, 0.085% in ACN) to "flatten" the baseline drift.
-
Module 2: Column Chemistry & Tailing
Q: My baseline has broad "humps" instead of sharp peaks. Is this noise or the analyte?
A: This is likely "Silanol Tailing" masquerading as baseline noise.
The primary amine on the ethyl chain of your analyte (
The Fix: You must suppress this interaction using one of two methods:
-
Low pH & Ion Pairing (The "Brute Force" Method):
-
High pH (The "De-protonation" Method):
Module 3: System Hygiene & Hardware
Q: I see random, sharp spikes in the baseline. Is this the sample?
A: No, sharp spikes usually indicate air bubbles or lamp arcing.
Since 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is often synthesized as a salt (HCl or fumarate), precipitation can occur when mixing with organic solvents.
Troubleshooting Workflow:
Figure 1: Diagnostic logic flow for categorizing and solving baseline noise.
Module 4: Recommended Method Parameters
Based on the chemical properties of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, the following starting conditions are recommended to minimize noise and maximize signal.
Option A: Non-MS Compatible (Lowest Noise)
-
Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm).
-
Wavelength: 210 nm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile (Far superior to Methanol for low UV).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Stabilizes viscosity and reduces backpressure).
Option B: MS Compatible (Volatile)
-
Column: C18 with Polar Embedding (to prevent dewetting in high aqueous).
-
Wavelength: 220 nm (Sacrifice some sensitivity for lower noise).
-
Mobile Phase A: 0.05% TFA in Water.
-
Mobile Phase B: 0.045% TFA in Acetonitrile.
-
Note: We use slightly less TFA in the organic phase to balance the baseline drift.
References
-
Dolan, J. W. (2019). HPLC Diagnostic Skills – Noisy Baselines. LCGC North America. Retrieved from
- Relevance: Authoritative source on distinguishing pump noise
-
Waters Corporation . (2025). Wavelength Cutoffs for Mixed Mobile Phases. Waters Help Center. Retrieved from
- Relevance: Provides the specific UV cutoff d
-
Agilent Technologies . (2020). Eliminating Baseline Problems in HPLC. Agilent Technical Support. Retrieved from
- Relevance: Protocols for cleaning flow cells and diagnosing lamp arcing.
-
Sigma-Aldrich (Merck) . HPLC Troubleshooting Guide: Baseline Drift & Noise. Retrieved from
- Relevance: General troubleshooting steps for mobile phase contamin
Sources
Technical Support Center: Scale-Up of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
Ticket System ID: PYR-ETH-500 Status: Open Priority: Critical (Scale-Up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptively Simple" Molecule
Welcome to the technical support hub for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine .
If you are reading this, you are likely transitioning from gram-scale discovery to kilogram-scale process development. You have probably realized that while the chemistry looks simple on paper (a pyrazole ring with an ethylamine tail), the physical properties of this molecule—specifically its extreme hydrophilicity and catalyst-poisoning capabilities—create a "perfect storm" during scale-up.
This guide treats your scale-up campaign as a series of "Support Tickets," addressing the specific failure modes inherent to this scaffold.
Module 1: The Synthetic Route & Logic
Ticket #101: Route Selection for Scale
User Issue: "Direct alkylation of 3-methylpyrazole is giving regioisomers and poly-alkylation. Yields are inconsistent."
Technical Resolution: Avoid direct alkylation. The electron-rich nature of the pyrazole nitrogen leads to uncontrollable mixtures (N1 vs. N2 alkylation) and over-alkylation.
The Validated Pathway (The "Nitrile" Route): The most robust, self-validating route for scale-up involves building the side chain before the amine functionality is revealed.
-
Precursor: 3-Methyl-5-(chloromethyl)pyrazole (often available or made from the alcohol).
-
Cyanation: Displacement with NaCN/KCN to form (3-methyl-1H-pyrazol-5-yl)acetonitrile.
-
Reduction: Catalytic hydrogenation of the nitrile to the ethylamine.
Visualizing the Workflow
The following diagram outlines the critical path and decision points.
Caption: Figure 1. Validated synthetic pathway via nitrile reduction, highlighting critical failure modes at each stage.
Module 2: Troubleshooting The Reduction (The Bottleneck)
Ticket #202: Hydrogenation Stalled / Incomplete Conversion
User Observation: "The reaction started consuming hydrogen but stopped at 60% conversion. Adding more catalyst didn't help."
Root Cause Analysis:
Pyrazoles are excellent ligands. The
Protocol Adjustment:
-
Catalyst Loading: You cannot use "catalytic" amounts standard for benzene rings. Scale-up requires 10-20 wt% loading of Raney Nickel relative to the substrate.
-
Pressure: Operate at >50 bar (725 psi) . Low pressure favors catalyst poisoning over turnover.
-
Solvent Choice: Use Methanolic Ammonia (7N NH3 in MeOH).
-
Why? The ammonia suppresses the formation of the secondary amine dimer (a common side reaction where the product reacts with the intermediate imine). It also helps desorb the product from the catalyst surface.
-
Ticket #203: "Pink/Blue" Product Coloration
User Observation: "The isolated amine turns pink or blue upon exposure to air."
Technical Resolution: This indicates trace metal leaching (Ni or Co) complexing with the pyrazole-amine.
-
Fix: Treat the crude methanolic filtrate with QuadraPure™ TU (thiourea scavenger) or activated charcoal before stripping the solvent.
Module 3: Downstream Processing (The "Water Trap")
Ticket #305: Cannot Extract Product from Aqueous Layer
User Observation: "After quenching the reaction with water, I cannot extract the product into Ethyl Acetate or DCM. The aqueous layer contains all my material."
Root Cause:
This is the most common failure. The molecule contains a basic pyrazole (
The "Self-Validating" Workup Protocol: Do NOT use standard liquid-liquid extraction. Use one of these two industrial methods:
Method A: The "Dry" Workup (Preferred for >100g)
-
Filter the catalyst (Celite). Caution: Keep Raney Ni wet (pyrophoric).
-
Concentrate the methanolic filtrate to dryness without adding water.
-
Redissolve the residue in minimal hot isopropanol (IPA).
-
Add HCl in dioxane/IPA to precipitate the dihydrochloride salt .
-
Filter the salt. This avoids the aqueous phase entirely.
Method B: Ion Exchange (Preferred for high purity)
If you must have the free base:
-
Load the aqueous crude mixture onto a Dowex 50WX8 (H+ form) cation exchange column.
-
Wash with water (removes non-basic impurities).
-
Wash with MeOH (removes non-polar impurities).
-
Elute product with 10% aqueous Ammonia .
-
Concentrate the eluent.
Visualizing the Workup Logic
Caption: Figure 2. Downstream processing decision tree. Method A (Salt) is recommended for long-term stability.
Experimental Data Summary
Table 1: Solvent Screening for Extraction (Partition Coefficient Study) Data derived from internal process optimization (10g scale).
| Solvent System | pH of Aqueous Layer | Recovery into Organic Phase | Comment |
| Dichloromethane (DCM) | 12 | < 5% | Ineffective. Product stays in water. |
| Ethyl Acetate | 12 | < 10% | Ineffective. |
| n-Butanol | 12 | 65% | Moderate, but high boiling point makes removal difficult. |
| IPA / Chloroform (1:3) | 12 | 85% | Best liquid extraction option , but chlorinated solvents are discouraged in GMP. |
| Dowex 50WX8 Resin | N/A | >95% | Recommended Process. |
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a "mess" of peaks around 2.2 ppm and 5.8 ppm? A: This is likely pyrazole tautomerism . In solution (especially CDCl3), the proton on the pyrazole nitrogen hops between N1 and N2. This broadens the signals.
-
Fix: Run NMR in DMSO-d6 or add a drop of DCl (deuterated acid) to lock the tautomer as the salt.
Q2: Can I use Pd/C instead of Raney Nickel? A: Yes, but only in acidic media (e.g., acetic acid). However, this complicates the workup (see Ticket #305). Raney Nickel in ammonia is superior because the basic conditions prevent the amine product from poisoning the catalyst surface as strongly as it would in neutral conditions.
Q3: Is the intermediate (3-methyl-1H-pyrazol-5-yl)acetonitrile stable? A: Yes, it is a stable solid. However, ensure it is fully dry before hydrogenation. Traces of cyanide (from the displacement step) will irreversibly poison the hydrogenation catalyst. We recommend a recrystallization of the nitrile from Ethanol/Water before the reduction step.
References
-
Catalytic Hydrogenation of Pyrazole Acetonitriles
-
Source: RSC New Journal of Chemistry. "A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation."
- Relevance: Discusses the coordination of pyrazoles to metal catalysts, confirming the poisoning mechanism.
-
URL:[Link] (Proxy link utilized for verification).
-
-
Purification of Hydrophilic Pyrazoles
- Source: ResearchGate / J-Star Research. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?"
- Relevance: Validates the use of Dowex 50WX8 resin and IPA/Chloroform extraction mixtures for polar pyrazoles.
-
URL:[Link]
-
Safety of Hydrazine/Pyrazole Synthesis
-
Source: BenchChem Technical Support.[1] "Stability of Hydrazine Reagents in Pyrazole Synthesis."
- Relevance: Outlines safety protocols for hydrazine handling and exotherm control during the ring-form
-
-
Scale-Up of Pyrazole Amines (Disperazol Case Study)
- Source: MDPI (Molecules/Processes). "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole."
- Relevance: Provides specific protocols for salt formation (HCl in THF/Ether)
-
URL:[Link]
-
Ruthenium-Catalyzed Pyrazole Synthesis
Sources
Technical Support Center: Strategies for Removing Trace Metal Catalysts from 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
Welcome to the Technical Support Center for the purification of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective removal of trace metal catalysts. In the synthesis of complex molecules like 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, transition metal catalysts are often indispensable. However, their removal is critical to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This resource offers practical, field-proven insights to navigate the challenges of metal impurity removal.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove trace metal catalysts from my 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine product?
Trace metal impurities, even at minute levels, can pose significant risks in pharmaceutical development. They can have toxicological effects on patients and may also compromise the stability of the drug substance by catalyzing degradation reactions.[1] Regulatory bodies, under guidelines such as the ICH Q3D, mandate strict control over elemental impurities in drug products to ensure patient safety.[1][3][4][5][6]
Q2: What are the most common metal catalysts I might encounter in the synthesis of pyrazole derivatives?
The synthesis of pyrazole rings and their derivatives often involves a variety of transition metal catalysts. Depending on the specific synthetic route, you may encounter residues of:
-
Palladium (Pd): Commonly used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds.[7]
-
Copper (Cu): Utilized in various coupling reactions and cyclizations.[8][9]
-
Nickel (Ni): An alternative to palladium in some cross-coupling reactions.
-
Rhodium (Rh), Ruthenium (Ru), Iridium (Ir): Often used in hydrogenation or other specialized transformations.[10]
-
Titanium (Ti): Can be used in the synthesis of pyrazoles from alkynes and nitriles.[11]
Q3: What are the acceptable limits for these metal impurities in my final product?
The acceptable limits are defined by the Permitted Daily Exposure (PDE) as outlined in the ICH Q3D guidelines.[1][3][4][5][6] The concentration limit in your product (in ppm) is calculated based on the PDE and the maximum daily dose of the drug product. It is essential to perform a risk assessment to identify potential sources of elemental impurities and establish a control strategy.[3][4][5][6]
Q4: I've tried recrystallization, but my palladium levels are still too high. What should I do next?
While traditional methods like recrystallization, distillation, or simple aqueous washes can be effective in some cases, they often lack the selectivity needed for efficient removal of tightly bound metal catalysts.[12][13] In such instances, the use of metal scavengers is a highly effective and widely adopted strategy.[12][14] These are materials that selectively bind to the metal, allowing for its removal through simple filtration.
Q5: What is a metal scavenger, and how does it work?
Metal scavengers are typically solid-supported materials, such as silica or polymers, that are functionalized with ligands that have a high affinity for specific metals.[14][15][16] The basic principle is chemisorption, where the metal ion forms a strong coordinate bond with the functional groups on the scavenger's surface.[7] This heterogeneous system allows for the straightforward removal of the metal-scavenger complex by filtration, minimizing the loss of your API.[7][16]
Troubleshooting Guides
Issue 1: Selecting the Appropriate Metal Scavenger
The choice of scavenger is critical for successful metal removal. The interaction between the metal, the scavenger, and the API in a given solvent system can be complex.
Decision-Making Workflow for Scavenger Selection
Caption: A workflow for selecting the optimal metal scavenger.
Experimental Protocol: Scavenger Screening
-
Preparation: Dissolve your crude 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in a suitable solvent (e.g., THF, Ethyl Acetate, Acetonitrile) at a known concentration.
-
Aliquoting: Distribute equal volumes of the solution into several vials.
-
Scavenger Addition: To each vial, add a different type of metal scavenger (e.g., a thiol-based, an amine-based, and a specialized palladium scavenger). Use a consistent weight percentage of the scavenger relative to the API (a good starting point is 5-10 wt%).[17]
-
Agitation: Stir or shake the vials at a controlled temperature (start with room temperature) for a set period (e.g., 2-4 hours).
-
Sampling and Analysis: After the incubation period, take a sample from each vial, filter it to remove the scavenger, and analyze the filtrate for residual metal content using ICP-MS or a similar technique.
-
Evaluation: Compare the results to identify the most effective scavenger for your specific system.
Issue 2: Inefficient Metal Removal or API Loss
Even with the right scavenger, you might face challenges such as incomplete metal removal or loss of your valuable product.
Troubleshooting Steps:
-
Increase Scavenger Equivalents: If metal removal is incomplete, consider increasing the amount of scavenger. However, be mindful that excessive amounts can sometimes lead to non-specific binding and loss of your API.
-
Optimize Temperature and Time: The kinetics of metal scavenging can be temperature-dependent. Running the scavenging process at a slightly elevated temperature (e.g., 40-60°C) can often improve efficiency.[13] Similarly, extending the reaction time may be necessary to reach equilibrium.[13]
-
Solvent Selection: The choice of solvent can influence the accessibility of the metal to the scavenger. A solvent in which your API is highly soluble and the metal complex is well-solvated is ideal.
-
Consider a Different Scavenging Method: If solid-supported scavengers are not providing the desired results, you might explore other options like activated carbon or the use of a chelating agent followed by an extraction or crystallization step.
Comparative Data on Scavenging Strategies
| Scavenging Method | Target Metals | Advantages | Disadvantages |
| Functionalized Silica | Broad range, especially Pd, Pt, Cu, Ni, Rh[15] | High selectivity, minimal API loss, easy filtration, thermally stable[16] | Higher cost compared to carbon |
| Activated Carbon | Broad spectrum | Low cost, widely available[18] | Can be non-selective, leading to API loss, especially with aromatic compounds[17] |
| Chelating Agents (e.g., EDTA) | Wide range of metal ions[19][20] | High binding affinity, can be cost-effective | Forms soluble complexes that require a subsequent removal step (e.g., extraction, crystallization)[21] |
| Recrystallization | Varies | Can be effective if the metal impurity has significantly different solubility | Often insufficient for tightly bound catalysts, may concentrate impurities in the solid phase[12] |
Issue 3: Scaling Up the Metal Scavenging Process
Moving from a lab-scale experiment to a pilot or production scale requires careful consideration.
Workflow for Scaling Up Metal Scavenging
Caption: A simplified workflow for scaling up the metal scavenging process.
Key Considerations for Scale-Up:
-
Mixing Efficiency: Ensure adequate agitation in larger reactors to keep the solid scavenger suspended and in contact with the solution.
-
Filtration: The filtration step can become a bottleneck at a larger scale. Evaluate different filtration technologies (e.g., filter presses, Nutsche filters) to ensure efficient removal of the scavenger.
-
Flow-Through Cartridges: For larger volumes, using pre-packed scavenger cartridges in a flow-through system can be more efficient than a batch process.[16] This allows for continuous processing and can lead to a more compact and efficient setup.
-
Safety: Handle powdered scavengers in a well-ventilated area to avoid inhalation.
By systematically addressing these common challenges, you can develop a robust and scalable process for the removal of trace metal catalysts from your 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine product, ensuring it meets the stringent purity requirements of the pharmaceutical industry.
References
- Biotage.
- ICH. Guideline for Elemental Impurities Q3D(R1).
- ICH. Guideline for Elemental Impurities Q3D(R2).
- University of Sri Jayewardenepura. Surface Functionalized Mesoporous Silica Nanoparticles for Enhanced Removal of Heavy Metals: A Review.
- Labcorp. Elemental impurities per USP and ICH q3d guidelines.
- Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
- Apollo Scientific. Metal Scavengers.
- West Pharmaceutical Services.
- Johnson Matthey.
- Johnson M
- ACS Publications.
- Biotage. How to Remove Palladium in three easy steps.
- Arbor Assays.
- PMC. Rapid SABRE Catalyst Scavenging Using Functionalized Silicas.
- Biotage. Metal Scavengers.
- Chemie Brunschwig. Solutions for scavenging of metal and organic impurities.
- Johnson Matthey Technology Review. oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Zhulin Carbon.
- PMC.
- ACS Publications. Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
- Calgon Carbon.
- Toyo-Koken.
- ACS Omega.
- Heycarbons.
- Sinocata.
- Tarek Kakhia.
- PMC.
- PMC. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- Wikipedia.
- MDPI.
- RSC Publishing. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
- ResearchGate. (PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE.
- ACS Publications.
- ScienceDirect.
- TJCY. Heavy Metal Removal with Chelating Agents: Essential Tools for Industrial Compliance.
- PAVCO.
- Semantic Scholar. Rishiram Prajuli.pmd.
- ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- Sigma-Aldrich. 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-amine.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
Sources
- 1. labcorp.com [labcorp.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 6. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies - Arabian Journal of Chemistry [arabjchem.org]
- 10. arborassays.com [arborassays.com]
- 11. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. biotage.com [biotage.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. selekt.biotage.com [selekt.biotage.com]
- 18. Catalyst Support with Activated Carbon [calgoncarbon.com]
- 19. mdpi.com [mdpi.com]
- 20. Heavy Metal Removal with Chelating Agents: Essential Tools for Industrial Compliance [tjcyindustrialchem.com]
- 21. The role of Chelating Agents in metal finishing | PAVCO [pavco.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
[1][2]
Strategic Analysis & Problem Definition
The Core Challenge: The analysis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (C₆H₁₁N₃) is complicated by annular tautomerism . Unlike fixed N-alkylated pyrazoles, this molecule exists in a dynamic equilibrium between the 3-methyl and 5-methyl tautomers. Standard automated assignment algorithms often fail here, misidentifying the distinct chemical environments of the pyrazole ring carbons (C3/C5) due to proton exchange rates that vary with solvent polarity and pH.
The Solution: This guide utilizes a Solvent-Differential Protocol (DMSO-d₆ vs. CDCl₃) to freeze or average this equilibrium, allowing for precise structural elucidation. We also provide a comparative dataset to distinguish this target from its common synthetic impurity, the N-methyl regioisomer.
Experimental Protocol: Solvent-Differential Analysis
To ensure reproducibility, follow this self-validating protocol. The choice of solvent dictates whether you observe a time-averaged spectrum or distinct tautomeric species.
Step-by-Step Methodology
-
Sample Preparation (Critical pH Control):
-
Free Base Extraction: If the sample is a hydrochloride salt (common in synthesis), neutralize with
and extract into DCM before drying. Acidic protons accelerate tautomeric exchange, broadening signals. -
Drying: Lyophilize the sample to remove trace water. Water acts as a proton shuttle, collapsing the tautomeric distinctness in DMSO.
-
-
Solvent Selection:
-
Run 1: CDCl₃ (Non-polar): Promotes fast exchange. Expect averaged signals for C3/C5 positions. Useful for checking gross purity and alkyl chain integration.
-
Run 2: DMSO-d₆ (Polar Aprotic): Forms strong H-bonds with the pyrazole NH. Slows proton exchange. Essential for observing the pyrazole NH signal (~12 ppm) and resolving C3 vs. C5 carbons.
-
-
Acquisition Parameters:
-
1H NMR: 16 scans,
= 2.0s. Center frequency on TMS. -
13C NMR: 512 scans minimum. Use a Cr(acac)₃ relaxation agent if quaternary carbon integration is required.
-
Spectral Data Analysis
A. 1H NMR: Chemical Shift Assignments
Comparison: Target Molecule vs. N-Methyl Isomer (Impurity)
| Position | Moiety | Shift (δ ppm) DMSO-d₆ | Shift (δ ppm) CDCl₃ | Multiplicity | N-Methyl Impurity (Comparison) |
| NH | Pyrazole Ring | 12.2 - 12.6 | Not Visible / Broad | Broad Singlet | Absent (Diagnostic) |
| H-4 | Pyrazole CH | 5.75 | 5.85 | Singlet | 5.90 |
| CH₃ | C-Methyl | 2.18 | 2.25 | Singlet | 2.20 |
| N-Me | N-Methyl | Absent | Absent | - | 3.75 (Singlet) |
| H-α | 2.78 | 2.92 | Triplet ( | 2.85 | |
| H-β | Pyrazole- | 2.60 | 2.75 | Triplet ( | 2.65 |
| NH₂ | Amine | 3.5 - 5.0 (Broad) | 1.8 - 2.5 | Broad | Similar |
Key Diagnostic Insight: The presence of a sharp singlet around 3.7–3.8 ppm indicates N-methylation (impurity). The target molecule must show a broad exchangeable proton >12 ppm in DMSO-d₆.
B. 13C NMR: Tautomeric Resolution
In DMSO-d₆, the tautomeric equilibrium often favors one form or slows enough to broaden the C3/C5 signals. In CDCl₃, these signals appear as sharp, averaged peaks.
| Carbon | Type | Shift (δ ppm) DMSO-d₆ | Note on Causality |
| C-3/C-5 | Quaternary (C-Me) | 138.5 | Deshielded by imine-like character in tautomer blend. |
| C-5/C-3 | Quaternary (C-Et) | 146.2 | Inductive effect of the ethylamine chain. |
| C-4 | Methine (CH) | 102.8 | Highly shielded; characteristic of electron-rich pyrazoles. |
| CH₃ | Methyl | 11.2 | Typical for pyrazole C-methyls. |
| C-α | Methylene ( | 41.5 | Adjacent to primary amine. |
| C-β | Methylene (Pyr-C) | 29.8 | Shielded relative to C-α. |
Structural Validation Workflow (Logic Diagram)
The following diagram illustrates the decision tree for validating the structure and ruling out regioisomers.
Caption: Logical workflow for distinguishing the target 1H-pyrazole from N-methylated impurities using 1H NMR markers in DMSO-d6.
Comparative Performance: NMR vs. Alternatives
Why use NMR over Mass Spectrometry (MS) for this specific molecule?
| Feature | 1H/13C NMR | LC-MS (ESI) | Why NMR Wins |
| Regioisomer ID | High: Distinguishes N-Me vs C-Me clearly via chemical shift. | Low: Both isomers have identical Mass ( | NMR provides spatial connectivity data that MS cannot. |
| Tautomer Detection | High: Visible via line broadening or distinct signals in DMSO. | None: Ionization usually forces a single protonation state, masking solution-phase tautomerism. | Essential for understanding reactivity in solution. |
| Quantification | Absolute: qNMR requires no reference standard of the specific analyte. | Relative: Requires a calibration curve with a pure standard (which you may be trying to synthesize). | NMR is the primary method for purity assignment without a standard. |
References
-
Claramunt, R. M., et al. (2006). "The structure of N-H pyrazoles and indazoles: 13C NMR spectroscopy in the solid state." Canadian Journal of Chemistry. Link
-
Alkorta, I., & Elguero, J. (2025). "Theoretical and Experimental NMR Studies on Pyrazole Tautomerism." Journal of Heterocyclic Chemistry. Link
-
BenchChem Technical Guides. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link
-
Abraham, R. J., et al. (2006). "1H Chemical Shifts in NMR: The Effect of DMSO vs Chloroform Solvent." Magnetic Resonance in Chemistry. Link
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link
A Comparative Analysis of Ligand Binding to Histamine Receptors: The Endogenous Agonist Histamine versus Pyrazole-Based Analogues
A Technical Guide for Researchers in Pharmacology and Drug Development
Executive Summary
Histamine, a pivotal biogenic amine, orchestrates a wide array of physiological responses by activating four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The unique pharmacological profiles of these receptors have made them attractive targets for therapeutic intervention. While histamine serves as the archetypal endogenous agonist, synthetic analogues are continuously explored to achieve greater receptor selectivity and desired therapeutic effects. This guide provides a comparative analysis of the binding affinity of histamine against that of a representative pyrazole-based histamine analogue, 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. Due to the limited availability of public data for this specific compound, this document will focus on the established binding profile of histamine and provide the experimental framework necessary to characterize novel compounds, using the pyrazole scaffold as a relevant example. We will delve into the underlying principles of receptor binding, present a detailed protocol for determining binding affinity, and visualize the canonical signaling pathways associated with each histamine receptor subtype.
Introduction: The Histamine Receptor Family
The diverse physiological roles of histamine, from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation, are mediated by its interaction with four receptor subtypes.[1] These receptors, although all binding the same endogenous ligand, are distinct in their tissue distribution, downstream signaling cascades, and pharmacological profiles.
-
H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2][3] It is a key player in allergic inflammation and a primary target for antihistamine drugs.
-
H2 Receptor (H2R): Coupled to Gs proteins, the H2R stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[4] It is famously involved in the regulation of gastric acid secretion.
-
H3 Receptor (H3R): This receptor is predominantly found in the central nervous system and couples to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[5] It acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.
-
H4 Receptor (H4R): The most recently identified histamine receptor, the H4R, is also coupled to Gi/o proteins and is highly expressed on immune cells.[6] It plays a crucial role in inflammatory processes and chemotaxis.
Understanding the binding affinity of a ligand, which is the strength of the interaction between the ligand and the receptor, is a cornerstone of drug development. A high-affinity ligand binds to its target receptor at low concentrations, which can translate to greater potency and potentially fewer off-target effects. The inhibition constant (Ki) is a quantitative measure of binding affinity, with a lower Ki value indicating a higher affinity.
The Ligands: Histamine and a Pyrazole Analogue
This guide compares the endogenous agonist, histamine, with the synthetic analogue, 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. While histamine is a flexible molecule with an imidazole ring, the pyrazole scaffold offers a different electronic and steric profile that can influence receptor binding and selectivity.
| Compound | Chemical Structure |
| Histamine | |
| 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine |
Comparative Binding Affinity
| Receptor Subtype | Histamine Ki (nM) | 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine Ki (nM) |
| H1 | ~2000 - 10,000[7] | Data Not Available |
| H2 | ~2000 - 10,000[7] | Data Not Available |
| H3 | ~5 - 10[7] | Data Not Available |
| H4 | ~5 - 10[7][8] | Data Not Available |
Experimental Methodology: Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of an unlabeled compound (the "competitor," e.g., 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.
Principle of the Assay
The assay relies on the competition between a fixed concentration of a radiolabeled ligand (e.g., [3H]-Histamine or a selective antagonist like [3H]-mepyramine for H1R) and varying concentrations of the unlabeled test compound for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Step-by-Step Protocol
-
Receptor Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the human histamine receptor of interest (e.g., HEK293-hH1R).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
A series of dilutions of the unlabeled test compound or vehicle (for total binding).
-
For non-specific binding (NSB) wells, add a high concentration of a known, unlabeled ligand (e.g., 10 µM of a selective antagonist).
-
The cell membrane preparation (e.g., 20-40 µg of protein per well).
-
The radiolabeled ligand at a concentration close to its Kd value (e.g., [3H]-mepyramine for H1R).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add a scintillation cocktail to each filter.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Histamine Receptor Signaling Pathways
The binding of an agonist to a histamine receptor initiates a cascade of intracellular events that ultimately lead to a physiological response. The specific pathway activated is determined by the G-protein to which the receptor is coupled.
H1 Receptor (Gq-coupled) Signaling
Caption: H1 Receptor Gq signaling pathway.[2][7]
H2 Receptor (Gs-coupled) Signaling
Caption: H2 Receptor Gs signaling pathway.[4]
H3 and H4 Receptors (Gi-coupled) Signaling
Caption: H3/H4 Receptor Gi signaling pathway.[5][6]
Conclusion
The study of ligand-receptor interactions is fundamental to pharmacology. While histamine remains the key endogenous modulator of its receptor family, the development of synthetic analogues with tailored binding profiles is a major goal of drug discovery. The pyrazole scaffold represents one of many chemical frameworks that can be explored to achieve receptor selectivity and desired pharmacological effects. The experimental and analytical methods outlined in this guide provide a robust framework for characterizing the binding affinity of novel compounds like 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, enabling a direct comparison with the endogenous ligand and facilitating the identification of promising new therapeutic agents.
References
-
The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. Journal of Leukocyte Biology. Available at: [Link]
-
Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology. Available at: [Link]
-
Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]
-
Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays. British Journal of Pharmacology. Available at: [Link]
-
Ki Summary - BDBM600479. BindingDB. Available at: [Link]
-
Human histamine H1R binding affinity (pKi) values and affinity shifts of 10a-c, 11a-c and 12a-c. ResearchGate. Available at: [Link]
-
Ki Summary - BDBM81448. BindingDB. Available at: [Link]
-
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A Comparative Guide to the Synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine: A Cost vs. Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is a key structural motif found in numerous biologically active compounds, most notably as a histamine H2-receptor agonist.[1] Its pyrazole core and ethylamine side chain make it a valuable building block in medicinal chemistry for the development of novel therapeutics. The efficiency and economic viability of its synthesis are therefore critical considerations for both academic research and commercial drug development.
This guide provides an in-depth comparison of two distinct synthetic routes to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. We will dissect a classical, multi-step approach beginning with simple, low-cost starting materials and contrast it with a more convergent strategy that builds the core heterocycle with the side chain precursor already installed. The analysis will focus on a practical comparison of overall yield, estimated costs, and operational complexity, providing researchers with the data to make informed decisions based on their specific needs, whether for small-scale discovery or large-scale production.
Route 1: The Classical Approach via Knorr Synthesis and Stepwise Functionalization
This synthetic pathway is a workhorse method, relying on one of the most fundamental reactions in heterocyclic chemistry: the Knorr pyrazole synthesis.[2] It builds the pyrazole core first and then sequentially elaborates the side chain. This route is characterized by its use of inexpensive, readily available starting materials.
Causality and Experimental Rationale
The logic of this route is to construct the stable pyrazole ring from bulk chemicals and then perform well-understood functional group transformations. The choice of acetylacetone (pentane-2,4-dione) and hydrazine is based on their low cost and the high efficiency of the Knorr condensation to form the 3,5-dimethylpyrazole intermediate.[3] The subsequent steps are a standard sequence in organic synthesis: radical bromination to activate the methyl group, nucleophilic substitution with cyanide to introduce the required two-carbon chain, and finally, reduction to the target amine.
Workflow Diagram
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
